(2r)-2-(2-Chlorophenyl)oxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(2-chlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPJBMWUVSTBPC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476259 | |
| Record name | Oxirane, (2-chlorophenyl)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62566-66-9 | |
| Record name | Oxirane, (2-chlorophenyl)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-(2-chlorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2r)-2-(2-Chlorophenyl)oxirane physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-(2-Chlorophenyl)oxirane is a chiral epoxide of significant interest in synthetic organic chemistry and drug development. Its unique structural features, including a reactive oxirane ring, a stereocenter, and an electronically modified phenyl group, make it a valuable building block for the asymmetric synthesis of complex molecules. The ortho-chlorine substituent influences the molecule's reactivity and provides a handle for further functionalization. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis, analysis, and characteristic reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the listed properties are predicted values for the racemic mixture, as experimentally determined data for the pure (2R)-enantiomer is limited in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO | [1][2] |
| Molecular Weight | 154.59 g/mol | [1][2][3] |
| CAS Number | 62566-66-9 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless oil or crystal | [4] |
| Boiling Point | 211.8 ± 28.0 °C (Predicted) | [4] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [4][5] |
| Optical Rotation | As a chiral molecule, it rotates the plane of polarized light.[3] | |
| InChI | InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | [1] |
| SMILES | C1--INVALID-LINK--C2=CC=CC=C2Cl | [1] |
Spectroscopic Data
-
¹H NMR Spectroscopy: Data for the related 1-(2-chlorophenyl)ethanol suggests that the aromatic protons would appear in the range of 7.1-7.6 ppm, with the benzylic proton on the oxirane ring appearing further upfield.
-
¹³C NMR Spectroscopy: The carbon atoms of the phenyl ring are expected to resonate between 127 and 138 ppm, while the carbons of the oxirane ring will have characteristic shifts at higher field.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and the oxirane ring, C-O-C stretching of the epoxide, and C-Cl stretching.
-
Mass Spectrometry (MS): GC-MS data for the racemate is available and would show the molecular ion peak and characteristic fragmentation patterns.[6]
Experimental Protocols
Synthesis: Enantioselective Epoxidation of 2-Chlorostyrene
The enantioselective synthesis of this compound can be achieved through the epoxidation of 2-chlorostyrene using an engineered biocatalyst. The following protocol is based on the use of a mutant of the P450 monooxygenase.
Materials:
-
2-chlorostyrene
-
Engineered P450 peroxygenase (e.g., a variant of P450BM3)
-
Glucose
-
Glucose dehydrogenase
-
NADP⁺
-
Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare a reaction mixture containing the buffer, glucose, glucose dehydrogenase, and NADP⁺.
-
Add the engineered P450 enzyme to the mixture.
-
Add 2-chlorostyrene to the reaction mixture. The substrate can be added neat or as a solution in a co-solvent to improve solubility.
-
Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for a specified time (e.g., 12-24 hours).
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC.
-
Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
Logical Workflow for Synthesis:
Caption: Enzymatic synthesis of this compound.
Analysis: Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound is determined using chiral HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralpak AD-H)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
Procedure:
-
Prepare a standard solution of the racemic 2-(2-chlorophenyl)oxirane and a sample solution of the synthesized product in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C).
-
Set the UV detection wavelength (e.g., 220 nm).
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample solution to determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Experimental Workflow for Chiral HPLC Analysis:
Caption: Chiral HPLC analysis workflow.
Reactivity: Nucleophilic Ring-Opening Reaction
The oxirane ring of this compound is susceptible to nucleophilic attack, which is a key reaction for its use as a synthetic intermediate. The reaction with an amine is a representative example.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (e.g., an excess of piperidine) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess nucleophile under reduced pressure.
-
Purify the resulting amino alcohol product by column chromatography or crystallization.
Signaling Pathway of Nucleophilic Ring-Opening:
Caption: Nucleophilic ring-opening of the oxirane.
Safety Information
This compound is a chemical that should be handled with care in a laboratory setting.
Hazard Statements:
-
H226: Flammable liquid and vapor.[6]
-
H302: Harmful if swallowed.[6]
-
H312: Harmful in contact with skin.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.[6]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use only in a well-ventilated area.
-
Wash skin thoroughly after handling.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Applications in Drug Development
As a chiral building block, this compound is a precursor for the synthesis of various biologically active molecules. The stereochemistry at the benzylic position is often crucial for the pharmacological activity of the final compound. The reactive epoxide ring allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures found in many pharmaceuticals. The presence of the chlorine atom on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the target molecule.
Conclusion
This compound is a versatile and valuable chiral intermediate for organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, analysis, and a key chemical transformation. The information presented is intended to be a valuable resource for researchers and scientists working in the fields of synthetic chemistry and drug discovery and development. Further research to experimentally determine all physical properties of the pure enantiomer would be beneficial for the scientific community.
References
- 1. This compound | C8H7ClO | CID 12035191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caslab.com [caslab.com]
- 3. This compound | 62566-66-9 | Benchchem [benchchem.com]
- 4. (2-Chlorophenyl)oxirane CAS#: 62717-50-4 [m.chemicalbook.com]
- 5. 2-(2-chlorophenyl)oxirane [amp.chemicalbook.com]
- 6. 2-(2-Chlorophenyl)oxirane | C8H7ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2R)-2-(2-Chlorophenyl)oxirane: Structure, Stereochemistry, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-(2-Chlorophenyl)oxirane is a chiral epoxide of significant interest in medicinal chemistry and organic synthesis. Its stereodefined structure, featuring a reactive oxirane ring and a chlorinated phenyl moiety, renders it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound. Detailed experimental protocols for its enantioselective synthesis and characterization are presented, along with an exploration of the potential biological signaling pathways modulated by its derivatives.
Structure and Stereochemistry
This compound, also known as (R)-2-chlorostyrene oxide, is an organic compound with the chemical formula C₈H₇ClO.[1] The molecule consists of a three-membered oxirane (epoxide) ring attached to a 2-chlorophenyl group. The stereochemistry at the chiral center (the carbon atom of the oxirane ring bonded to the phenyl group) is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is crucial for its application in asymmetric synthesis, where the stereochemistry of the final product is of paramount importance for its biological activity.
The presence of the chlorine atom at the ortho position of the phenyl ring influences the electronic properties and steric hindrance of the molecule, which can affect its reactivity and interactions with biological targets.
Structural Representation
The structure and stereochemistry of this compound are unequivocally defined by its IUPAC name, SMILES notation, and InChIKey.[1]
Below is a 2D chemical structure diagram generated using the DOT language, illustrating the connectivity and stereochemistry of the molecule.
References
(2r)-2-(2-Chlorophenyl)oxirane CAS number 62566-66-9
An In-depth Technical Guide to (2r)-2-(2-Chlorophenyl)oxirane
CAS Number: 62566-66-9
Abstract
This compound is a chiral epoxide that serves as a valuable and versatile building block in modern organic synthesis.[1] Its significance is derived from the combination of a defined stereocenter, a reactive three-membered oxirane ring, and an electronically modified chlorophenyl group.[1] This guide provides a comprehensive technical overview of its physicochemical properties, stereoselective synthesis, analytical methods for enantiomeric purity determination, and its key chemical reactions. The applications of this compound, particularly as a precursor in the development of pharmaceuticals and other complex molecules, are also discussed, targeting researchers and professionals in the field of drug development.
Physicochemical and Safety Data
This compound is a flammable and irritant organic compound.[2] Its key properties and safety information are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62566-66-9 | [2] |
| Molecular Formula | C₈H₇ClO | [2][3] |
| Molecular Weight | 154.59 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Clear Colourless Oil | [3][4] |
| Boiling Point | 211.8 ± 28.0 °C (Predicted) | [3] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[3][4] Not miscible or difficult to mix with water.[5] | [3][4][5] |
| Storage | Store in a refrigerator.[3][4] | [3][4] |
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H225 | Highly flammable liquid and vapor.[2] |
| H315 | Causes skin irritation.[2] | |
| H317 | May cause an allergic skin reaction.[2] | |
| H319 | Causes serious eye irritation.[2] | |
| H335 | May cause respiratory irritation.[2] | |
| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P403+P235 | Store in a well-ventilated place. Keep cool. |
Stereoselective Synthesis
The primary strategy for producing enantiomerically pure this compound is the asymmetric epoxidation of the prochiral alkene, 2-chlorostyrene.[1] This method utilizes a chiral catalyst to induce stereoselectivity, yielding the desired (R)-enantiomer in high enantiomeric excess.
Experimental Protocol: Asymmetric Epoxidation
This protocol is a representative example based on established methods like the Jacobsen-Katsuki epoxidation.
-
Catalyst Preparation: A chiral manganese(III)-salen complex (e.g., Jacobsen's catalyst) is used as the catalyst.
-
Reaction Setup: The chiral catalyst is dissolved in a suitable solvent, such as dichloromethane (DCM), in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: 2-chlorostyrene is added to the solution. The mixture is cooled to a low temperature (typically 0°C to -78°C) to enhance enantioselectivity.[6]
-
Initiation: An oxidant, such as sodium hypochlorite (NaOCl) buffered with a phosphate solution or m-chloroperoxybenzoic acid (m-CPBA), is added slowly to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched, and the organic layer is separated, washed with water and brine, and dried over an anhydrous salt like magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Analytical Methods for Enantiomeric Purity
Assessing the enantiomeric purity is critical for the application of this compound in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for this determination.[1]
Experimental Protocol: Chiral HPLC
-
System Preparation: An HPLC system equipped with a UV detector is used. The chosen chiral stationary phase (CSP) column, often a polysaccharide-based column like Chiralpak AD-H, is installed and equilibrated with the mobile phase.[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used as the mobile phase. The exact ratio may be adjusted to optimize separation.
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in the mobile phase. A racemic standard (a 50:50 mixture of R and S enantiomers) is also prepared for peak identification.
-
Injection and Analysis: A small volume (e.g., 10 µL) of the sample is injected onto the column. The chromatogram is recorded, monitoring the absorbance at a suitable wavelength (e.g., 254 nm).
-
Data Interpretation: The two enantiomers will have different retention times. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (R) and (S) enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Chemical Reactivity: Ring-Opening Reactions
The high reactivity of this compound is due to the significant ring strain of the three-membered epoxide. It readily undergoes regio- and stereoselective ring-opening reactions with a wide variety of nucleophiles.[1] The regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions.[1]
-
Basic or Neutral Conditions (Sₙ2 Mechanism): Under these conditions, the nucleophile attacks the less sterically hindered carbon atom (C2, the one not attached to the chlorophenyl group).[1] This pathway is governed by steric control and results in an inversion of stereochemistry at the site of attack. Common strong nucleophiles include hydroxides, alkoxides, Grignard reagents, and thiols.[7][8]
-
Acidic Conditions (Sₙ1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophilic attack then preferentially occurs at the more substituted benzylic carbon (C1).[1] This is due to the stabilization of the partial positive charge that develops on this carbon in the transition state. This reaction results in the formation of a trans-diol or trans-halohydrin.[1]
Applications in Drug Development and Synthesis
This compound is a key chiral intermediate in the synthesis of complex organic molecules. Its ability to introduce two adjacent functional groups with controlled stereochemistry makes it highly valuable.[1]
-
Pharmaceutical Intermediates: It serves as a precursor for the synthesis of pharmaceutically active compounds. While specific marketed drugs directly using this starting material are not prominently documented in the initial search, its structural motif is relevant to the synthesis of beta-blockers and other chiral drugs where a specific stereoisomer is required for biological activity.[1] The reactive epoxide ring allows for the addition of various nitrogen- or oxygen-based nucleophiles, which are common functionalities in drug molecules.
-
Agrochemical Chemistry: Chiral epoxides are important in the agrochemical sector for creating new herbicides and fungicides with improved selectivity and environmental profiles.[1] Patented processes describe the use of related chlorinated phenyl oxiranes as intermediates for novel active ingredients.[1]
-
Material Science: The epoxide functionality allows for ring-opening polymerization, making this compound a potential monomer for producing polymers with unique properties.[2] Research has suggested its application in developing biodegradable polymers for drug delivery systems and tissue engineering.[2]
Conclusion
This compound stands out as a powerful chiral building block in synthetic chemistry. Its well-defined stereochemistry and the versatile reactivity of its epoxide ring offer chemists a reliable tool for constructing complex molecular architectures. A thorough understanding of its synthesis, analytical characterization, and the regiochemical outcomes of its ring-opening reactions is essential for leveraging its full potential in the fields of pharmaceutical, agrochemical, and materials research.
References
- 1. This compound | 62566-66-9 | Benchchem [benchchem.com]
- 2. This compound | C8H7ClO | CID 12035191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Chlorophenyl)oxirane CAS#: 62717-50-4 [m.chemicalbook.com]
- 4. 2-(2-chlorophenyl)oxirane [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of chiral epoxides like (2r)-2-(2-Chlorophenyl)oxirane
Executive Summary: Chiral epoxides are pivotal intermediates in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides an in-depth technical overview of the primary synthetic methodologies for producing (2R)-2-(2-chlorophenyl)oxirane, a key chiral building block. We will explore both chemo-catalytic and biocatalytic approaches, with a focus on asymmetric epoxidation of 2-chlorostyrene and kinetic resolution of the corresponding racemic epoxide. Detailed experimental protocols, comparative data, and process diagrams are presented to assist researchers and professionals in drug development and chemical synthesis.
Introduction to Chiral Epoxides
Chiral epoxides, or oxiranes, are versatile three-membered heterocyclic compounds that serve as crucial precursors in asymmetric synthesis.[1] Their high ring strain facilitates regio- and stereoselective ring-opening reactions with a wide range of nucleophiles, enabling the construction of complex molecular architectures with defined stereochemistry.[1] this compound, in particular, is a valuable intermediate whose structure is incorporated into various biologically active molecules. The generation of this and other epoxides as single enantiomers is a critical challenge in modern pharmaceutical development, driving the innovation of highly selective catalytic methods.[2]
Core Synthetic Strategies
The synthesis of enantiomerically enriched this compound primarily relies on two strategic approaches starting from the prochiral alkene, 2-chlorostyrene:
-
Asymmetric Epoxidation: This direct approach involves the enantioselective oxidation of the double bond of 2-chlorostyrene using a chiral catalyst. This method is highly atom-economical and can provide high enantiomeric excess (ee) in a single step.
-
Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture of 2-(2-chlorophenyl)oxirane, leaving the desired (R)-enantiomer unreacted and thus enriched. This can be achieved through catalytic hydrolysis or ring-opening with various nucleophiles.
Chemo-Catalytic Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful and widely used method for the enantioselective epoxidation of unfunctionalized alkenes, including styrene derivatives, using a chiral manganese-salen complex as the catalyst.
Jacobsen-Katsuki Epoxidation
This reaction typically employs sodium hypochlorite (NaOCl) or other oxidants like iodosylbenzene (PhIO) in the presence of a chiral (R,R)-Jacobsen catalyst to selectively form the (R)-epoxide. The addition of an axial ligand, such as N-methylmorpholine N-oxide (NMO) or pyridine N-oxide, can enhance the reaction rate and enantioselectivity.
Experimental Protocol: Jacobsen-Katsuki Epoxidation
-
Catalyst Preparation : The chiral Mn(III)-salen catalyst is either purchased or prepared by reacting the salen ligand with Mn(OAc)₂ followed by exposure to air and HCl.
-
Reaction Setup : To a stirred, cooled (0 °C) solution of 2-chlorostyrene in a suitable solvent such as dichloromethane (CH₂Cl₂), add the (R,R)-Jacobsen catalyst (1-5 mol%).
-
Addition of Axial Ligand : Add a co-catalyst/axial ligand like N-methylmorpholine N-oxide (NMO) (if required).
-
Addition of Oxidant : Slowly add a buffered aqueous solution of sodium hypochlorite (NaOCl, commercial bleach) over a period of 1-2 hours, maintaining the temperature at 0 °C. The pH of the oxidant solution should be buffered to around 11.3 for optimal results.
-
Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : Upon completion, separate the organic layer. Wash the organic layer with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the resulting epoxide by column chromatography on silica gel to yield this compound.
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
The proposed mechanism involves the formation of a high-valent manganese-oxo intermediate. The alkene approaches this active species, leading to a concerted or stepwise oxygen transfer to form the epoxide and regenerate the Mn(III) catalyst.
Caption: Catalytic cycle for the Jacobsen-Katsuki epoxidation.
Biocatalytic Synthesis
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes like styrene monooxygenases and halohydrin dehalogenases are particularly effective for synthesizing chiral epoxides.
Epoxidation using Styrene Monooxygenases (SMOs)
Styrene monooxygenases (SMOs) are two-component flavoprotein enzymes that catalyze the highly enantioselective epoxidation of styrene and its derivatives.[3] The system consists of a reductase (StyB) and an epoxidase (StyA). StyB transfers electrons from NADH to FAD, and the resulting FADH₂ is used by StyA to activate molecular oxygen for the epoxidation reaction.[4][5] This method typically yields the (S)-epoxide, but engineered SMOs can provide access to the (R)-enantiomer. For the synthesis of this compound, a specific (R)-selective SMO mutant would be required.
Experimental Protocol: Whole-Cell Biocatalytic Epoxidation
-
Cultivation : Cultivate a recombinant E. coli strain overexpressing the desired (R)-selective styrene monooxygenase (StyA) and the corresponding reductase (StyB) in a suitable growth medium. Induce protein expression with IPTG.
-
Bioreaction Setup : Harvest the cells by centrifugation and resuspend them in a buffer (e.g., potassium phosphate buffer, pH 8.0) to a specific optical density. A co-solvent like DMSO may be used to improve substrate solubility.
-
Substrate Addition : Add 2-chlorostyrene to the cell suspension. A glucose source is often included to facilitate in-situ regeneration of the NADH cofactor.
-
Reaction Conditions : Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with vigorous shaking to ensure sufficient aeration.
-
Extraction : After the reaction period (e.g., 24 hours), extract the product from the reaction mixture using an organic solvent like ethyl acetate.
-
Analysis : Dry the organic phase, concentrate it, and analyze the conversion and enantiomeric excess by chiral GC.
Biocatalytic Cycle of Styrene Monooxygenase (SMO)
The process involves a complex enzymatic cascade requiring cofactor regeneration for sustained activity.
Caption: Biocatalytic cycle of SMO with cofactor regeneration.
Kinetic Resolution using Halohydrin Dehalogenases (HHDH)
Halohydrin dehalogenases (HHDHs) are versatile enzymes that can catalyze the ring-opening of epoxides with various nucleophiles, such as azide (N₃⁻), cyanide (CN⁻), or nitrite (NO₂⁻).[6][7] This reaction can be highly enantioselective, allowing for the kinetic resolution of a racemic epoxide mixture. For example, by using an (S)-selective HHDH, the (S)-enantiomer of 2-(2-chlorophenyl)oxirane would be selectively consumed in a ring-opening reaction, leaving the desired (R)-enantiomer behind at a high enantiomeric excess, albeit with a theoretical maximum yield of 50%.
Experimental Protocol: HHDH-Catalyzed Kinetic Resolution
-
Enzyme Preparation : Use a commercially available HHDH or a cell-free extract from an overexpressing microbial strain.
-
Reaction Setup : Prepare a buffered aqueous solution (e.g., Tris-SO₄, pH 7.0). Add the racemic 2-(2-chlorophenyl)oxirane and the nucleophile (e.g., sodium azide).
-
Enzymatic Reaction : Initiate the reaction by adding the HHDH enzyme solution. Stir the mixture at a controlled temperature (e.g., 25-30 °C).
-
Monitoring : Monitor the reaction progress by chiral GC, tracking the decrease of the (S)-epoxide and the increase in the enantiomeric excess of the remaining (R)-epoxide. Stop the reaction at approximately 50% conversion to maximize yield and ee.
-
Workup and Extraction : Extract the unreacted (R)-epoxide with an organic solvent (e.g., ethyl acetate). The ring-opened product will remain in the aqueous phase.
-
Purification : Wash, dry, and concentrate the organic phase. Further purification can be achieved via chromatography if necessary.
Workflow for Kinetic Resolution
The logical flow of a kinetic resolution process is straightforward, aiming to separate enantiomers based on differential reaction rates.
Caption: General workflow for HHDH-catalyzed kinetic resolution.
Comparative Analysis of Synthetic Methods
The selection of a synthetic method depends on factors such as desired enantiopurity, yield, scalability, and cost. Below is a summary of typical performance metrics for the discussed methods for styrene-like substrates.
| Method | Catalyst / Enzyme | Substrate | Oxidant / Reagent | Typical ee (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Jacobsen-Katsuki Epoxidation | (R,R)-Mn(III)-salen | 2-Chlorostyrene | NaOCl | >90% | 70-90% | Well-established, high ee, good yields. | Requires heavy metal catalyst, potentially harsh oxidant. |
| Biocatalytic Epoxidation (SMO) | (R)-selective SMO | 2-Chlorostyrene | O₂ | >99% | >95% | Extremely high enantioselectivity, mild conditions, green. | (R)-selective SMOs are less common, requires fermentation. |
| Kinetic Resolution (HHDH) | (S)-selective HHDH | Racemic Epoxide | NaN₃, NaCN | >99% (for remaining epoxide) | <50% | Very high ee achievable, broad nucleophile scope.[8] | Theoretical yield is limited to 50%, produces byproduct. |
Conclusion
The synthesis of enantiopurified this compound can be effectively achieved through both advanced chemo-catalytic and biocatalytic methods. The Jacobsen-Katsuki epoxidation offers a robust and high-yielding chemical route. In contrast, biocatalytic approaches using styrene monooxygenases and halohydrin dehalogenases provide unparalleled enantioselectivity under mild, environmentally friendly conditions. While SMOs represent an ideal direct route, kinetic resolution with HHDHs is a powerful alternative for achieving the highest levels of enantiopurity, despite its inherent yield limitation. The choice of methodology will ultimately be guided by the specific requirements of the target application, balancing factors of yield, purity, cost, and environmental impact.
References
- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 2. This compound | 62566-66-9 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. [PDF] Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases. | Semantic Scholar [semanticscholar.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. G‐type Halohydrin Dehalogenases Catalyze Ring Opening Reactions of Cyclic Epoxides with Diverse Anionic Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Analysis of (2R)-2-(2-Chlorophenyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the chiral epoxide, (2R)-2-(2-chlorophenyl)oxirane. This compound is a valuable building block in pharmaceutical synthesis, and a thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quality control. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for its analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Data
Note: The following ¹H NMR data is a plausible representation for this compound, based on the known spectrum of the closely related styrene oxide, with chemical shifts adjusted to account for the electronic effects of the ortho-chloro substituent on the phenyl ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.45 - 7.20 | m | - | 4 | Ar-H |
| 4.05 | dd | 2.6, 4.1 | 1 | H -C(2) |
| 3.20 | dd | 4.1, 5.5 | 1 | H -C(3)a |
| 2.85 | dd | 2.6, 5.5 | 1 | H -C(3)b |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 135.5 | Ar-C (quaternary) |
| 132.0 | Ar-C -Cl |
| 129.5 | Ar-C H |
| 128.8 | Ar-C H |
| 127.2 | Ar-C H |
| 125.5 | Ar-C H |
| 52.8 | C (2)H |
| 51.5 | C (3)H₂ |
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3010 | Medium | C-H stretch (aromatic) |
| 2990 - 2920 | Medium | C-H stretch (aliphatic) |
| 1590, 1480, 1445 | Medium-Strong | C=C stretch (aromatic) |
| 1260 | Strong | C-O stretch (epoxide, asymmetric) |
| 915, 840 | Strong | C-O stretch (epoxide, symmetric) |
| 755 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 154/156 | 30/10 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 125 | 100 | [M - CHO]⁺ |
| 111/113 | 40/13 | [C₇H₄Cl]⁺ |
| 89 | 60 | [C₇H₅]⁺ |
| 77 | 35 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a glass wool plug into a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling is applied during acquisition. A total of 1024 scans are acquired.
-
Data Processing: The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
-
Instrumentation: The spectrum is recorded using an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first acquired. The sample is then scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected.
-
Ionization: Electron ionization (EI) is employed with an ionization energy of 70 eV.
-
Mass Analysis: The ions are separated by a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-400 amu.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown compound, culminating in the characterization of this compound.
Caption: Logical workflow for the spectroscopic identification of this compound.
Stability and Storage of (2r)-2-(2-Chlorophenyl)oxirane: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2r)-2-(2-Chlorophenyl)oxirane, a chiral building block crucial in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is essential for ensuring its purity, potency, and reliability in research and development applications. This document outlines the known stability characteristics, potential degradation pathways, and recommended analytical methodologies for assessing its purity.
Summary of Stability and Recommended Storage
This compound is a reactive molecule susceptible to degradation under certain environmental conditions. The primary degradation pathway is the hydrolysis of the epoxide ring, which can be catalyzed by acidic or basic conditions. Therefore, careful control of storage conditions is paramount to maintain its chemical integrity.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | To protect from light and prevent ingress of moisture and air. |
| Handling | Use in a well-ventilated area, away from ignition sources.[1][2] | The compound is flammable and an irritant.[3] |
Potential Degradation Pathways
The principal mode of degradation for this compound is the opening of the strained oxirane ring. This can occur through several mechanisms, with hydrolysis being the most common.
Hydrolytic Degradation
Epoxides are susceptible to hydrolysis to form the corresponding diol. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. The attack is likely to occur at the more substituted carbon, leading to the formation of (1R)-1-(2-chlorophenyl)ethane-1,2-diol.
-
Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide ion acts as a nucleophile, attacking one of the epoxide carbons and leading to the same diol product.
The rate of hydrolysis is dependent on pH and temperature.
Other Potential Degradation Routes
-
Polymerization : In the presence of certain initiators, such as strong acids or bases, epoxides can undergo polymerization. For related compounds like 2-Chlorostyrene, polymerization can occur in the absence of an inhibitor.[2]
-
Photodegradation : Although specific data for this compound is unavailable, compounds with aromatic rings can be susceptible to photodegradation upon exposure to UV light.[4]
-
Thermal Decomposition : At elevated temperatures, thermal decomposition may occur, though the specific pathways and products are not well-documented for this compound.
Below is a diagram illustrating the primary degradation pathway.
Caption: Primary degradation pathway of this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to identify potential degradation products and to develop a stability-indicating analytical method.[2][5][6]
Forced Degradation Study Protocol
This protocol outlines the conditions for a typical forced degradation study. The goal is to achieve 5-20% degradation of the active substance.[7]
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Time | Analysis |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 2, 4, 8, 24 hours | HPLC-UV |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 2, 4, 8, 24 hours | HPLC-UV |
| Oxidative | 3% H₂O₂ at room temperature | 2, 4, 8, 24 hours | HPLC-UV |
| Thermal | 80 °C (solid state) | 1, 3, 7 days | HPLC-UV |
| Photolytic | ICH Q1B conditions (UV/Vis light) | To exposure endpoint | HPLC-UV |
The workflow for a forced degradation study is depicted below.
Caption: Workflow for conducting a forced degradation study.
Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying the intact compound from its potential degradation products. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended technique.[8]
Table 3: Recommended HPLC Method Parameters
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H or similar) |
| Mobile Phase | Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in mobile phase to a concentration of approximately 1 mg/mL. |
This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the intended purpose of stability testing.
Logical Relationships in Stability
The stability of this compound is influenced by a number of interconnected factors. The following diagram illustrates these relationships.
Caption: Interrelationship of factors affecting the stability of the compound.
Conclusion
The stability of this compound is critical for its successful application in synthesis. By adhering to the recommended storage conditions of refrigeration in a tightly sealed, light-resistant container under an inert atmosphere, the integrity of the compound can be maintained. The primary degradation pathway is hydrolysis, and a validated, stability-indicating chiral HPLC method is essential for monitoring the purity of the material over time. The information and protocols provided in this guide are intended to assist researchers in the proper handling, storage, and quality assessment of this important chemical intermediate.
References
- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. asianjpr.com [asianjpr.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. This compound | 62566-66-9 | Benchchem [benchchem.com]
Commercial Availability of Enantiopure (2R)-2-(2-Chlorophenyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure (2R)-2-(2-Chlorophenyl)oxirane is a chiral epoxide of significant interest in the pharmaceutical and fine chemical industries. Its unique structural features, including a reactive oxirane ring and a stereocenter, make it a valuable building block for the asymmetric synthesis of complex molecules, particularly as a precursor for various drug candidates. This technical guide provides an in-depth overview of its commercial availability, key quantitative data, experimental protocols for its synthesis and analysis, and its application in the development of novel therapeutics.
Commercial Availability and Supplier Specifications
This compound is commercially available from a range of chemical suppliers. While purity levels are generally high, the enantiomeric excess (e.e.) can vary. Researchers should carefully consider the specifications provided by each supplier to ensure the material meets the requirements of their specific application.
| Supplier | Product Number | Purity | Enantiomeric Excess (e.e.) | Availability |
| Ningbo Bosheng Pharmaceutical Technology Co., Ltd. | N/A | 98%[1] | Not Specified | 1kg, 5kg, 10kg packages[1] |
| Apollo Scientific | OR1046040 | 95%[2] | Not Specified | 100mg, 250mg, 1g packages[2] |
| ChemScene | CS-0129457 | >98% | Not Specified | Inquire |
| Benchchem | B057693 | Not Specified | Not Specified | Research quantities[3] |
| Smolecule | SM62566669 | Not Specified | Not Specified | Inquire[4] |
Note: It is highly recommended to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data on purity and enantiomeric excess before purchase.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇ClO |
| Molecular Weight | 154.59 g/mol [4] |
| CAS Number | 62566-66-9[3] |
| Appearance | Not Specified |
| Boiling Point | Not Specified |
| Melting Point | Not Specified |
| Solubility | Not Specified |
Experimental Protocols
Synthesis: Asymmetric Epoxidation of 2-Chlorostyrene
The most common method for the enantioselective synthesis of this compound is the asymmetric epoxidation of the prochiral alkene, 2-chlorostyrene. The Jacobsen-Katsuki epoxidation is a well-established and efficient method for this transformation.
Reaction Scheme:
A simplified scheme of the Jacobsen-Katsuki epoxidation.
Detailed Protocol (Illustrative Example):
-
Materials: 2-chlorostyrene, (R,R)-Jacobsen's catalyst [(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride], sodium hypochlorite (NaOCl, commercial bleach), dichloromethane (DCM), 4-phenylpyridine N-oxide (4-PPNO), and a buffered aqueous solution (e.g., phosphate buffer, pH 11.3).
-
Procedure:
-
To a stirred, cooled (0 °C) solution of 2-chlorostyrene in DCM, add the (R,R)-Jacobsen's catalyst and 4-PPNO.
-
Add the buffered bleach solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield enantiopure this compound.
-
Analysis: Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess of this compound is determined using chiral HPLC. Polysaccharide-based chiral stationary phases are commonly employed for this separation.[3]
Illustrative HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
The two enantiomers will be separated and will elute at different retention times.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Application in Drug Development: Synthesis of Triazole-Based Anticonvulsants
This compound is a key intermediate in the synthesis of certain triazole-containing compounds that have shown potential as anticonvulsant agents. The synthesis involves the nucleophilic ring-opening of the epoxide by a triazole nucleophile.
Reaction Pathway:
Synthesis of a triazole alcohol intermediate.
Experimental Workflow:
General workflow for the synthesis of triazole derivatives.
Detailed Protocol (Illustrative Example):
-
Materials: this compound, 1,2,4-triazole, a suitable base (e.g., sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
To a solution of 1,2,4-triazole in DMF, add the base at 0 °C to form the triazole anion.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired triazole derivative.
-
Conclusion
Enantiopure this compound is a readily available and versatile chiral building block with significant applications in the synthesis of pharmaceutical compounds. This guide provides essential technical information for researchers and drug development professionals to effectively source, handle, and utilize this important chemical intermediate in their research and development endeavors. Careful consideration of supplier specifications and the implementation of robust synthetic and analytical protocols are crucial for successful outcomes.
References
(2r)-2-(2-Chlorophenyl)oxirane safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling precautions for (2r)-2-(2-Chlorophenyl)oxirane (CAS No. 62566-66-9). The information presented is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
This compound is a chiral epoxide that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its reactivity is centered around the strained oxirane ring, making it susceptible to ring-opening reactions.[1] The ortho-chlorine substituent on the phenyl ring influences the molecule's electronic properties and steric environment.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO | [1][3] |
| Molecular Weight | 154.59 g/mol | [1][3] |
| Appearance | Clear Colourless Oil | [4] |
| Boiling Point | 211.8 ± 28.0 °C (Predicted) | [4] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
GHS Pictograms:
| Pictogram | Meaning |
|
| Flammable |
|
| Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |
|
| Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity |
GHS Hazard Statements: [3][4][5]
| Code | Statement | Classification |
| H225 | Highly flammable liquid and vapor | Flammable liquids (Category 2) |
| H226 | Flammable liquid and vapor | Flammable liquids (Category 3) |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H317 | May cause an allergic skin reaction | Sensitization, Skin (Category 1) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
| H341 | Suspected of causing genetic defects | Germ cell mutagenicity (Category 2) |
Experimental Protocols: Safe Handling and Emergency Procedures
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:[6]
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
-
Skin and Body Protection: Protective clothing, such as a lab coat. For larger quantities or in case of potential splashing, a chemical-resistant apron and boots are recommended.
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with a suitable cartridge (e.g., type ABEK (EN14387) respirator filter).
Handling and Storage
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The recommended storage temperature is refrigerator temperatures.[4] Store away from incompatible materials and foodstuff containers.[6] The storage area should be locked up.[7]
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[4][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][6]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6]
-
Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[6]
Visualized Workflows and Relationships
The following diagrams illustrate key safety workflows and the logical hierarchy of hazard classifications for this compound.
Caption: GHS Hazard Classification for this compound.
Caption: Safe Handling and Spill Response Workflow.
References
- 1. Buy this compound | 62566-66-9 [smolecule.com]
- 2. This compound | 62566-66-9 | Benchchem [benchchem.com]
- 3. This compound | C8H7ClO | CID 12035191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Chlorophenyl)oxirane | 62717-50-4 [amp.chemicalbook.com]
- 5. 2-(2-Chlorophenyl)oxirane | C8H7ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
An In-Depth Technical Guide on the Reactivity of the Oxirane Ring in Chlorophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chlorophenyl Oxiranes
Oxiranes, commonly known as epoxides, are three-membered cyclic ethers that serve as versatile intermediates in modern organic synthesis. Their high reactivity is attributed to the significant ring strain in the three-membered ring, which can be selectively opened by a variety of nucleophiles.[1][2] This reactivity allows for the introduction of two adjacent functional groups with controlled stereochemistry, making them invaluable precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1]
Chlorophenyl derivatives of oxiranes are of particular interest in medicinal chemistry and drug development. The presence of a chlorophenyl group can significantly influence the molecule's electronic properties, steric environment, lipophilicity, and metabolic stability.[1] The chlorine atom, being an electron-withdrawing group, enhances the electrophilicity of the oxirane ring's carbon atoms, making them more susceptible to nucleophilic attack compared to unsubstituted or alkyl-substituted epoxides.[1] This guide provides a comprehensive overview of the factors governing the reactivity of the oxirane ring in chlorophenyl derivatives, details of reaction mechanisms, quantitative data, and relevant experimental protocols.
Factors Influencing the Reactivity of the Oxirane Ring
The reactivity of the oxirane ring in chlorophenyl derivatives is primarily governed by a combination of electronic and steric effects, as well as the reaction conditions (acidic, basic, or neutral).
Electronic Effects
The chlorine atom is an electron-withdrawing group, which exerts a negative inductive effect (-I) on the phenyl ring. This effect increases the electrophilicity of the carbon atoms in the oxirane ring, making them more prone to nucleophilic attack.[1] The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can subtly modulate this electronic influence.
-
(R)-2-(4-Chlorophenyl)oxirane : Also known as (R)-4-Chlorostyrene Oxide, this is an aromatic chiral reagent.[3]
-
4-Chlorophenyl glycidyl ether : This compound has a melting point of 31-33 °C.[4]
Steric Effects
Under basic or neutral conditions, the ring-opening of epoxides typically follows an SN2 mechanism.[1][5] In such cases, the nucleophile will preferentially attack the less sterically hindered carbon atom of the oxirane ring.[1][5][6] The chlorophenyl group is sterically bulky, and its position can influence the accessibility of the adjacent carbon atom.
Reaction Conditions
The regioselectivity of the ring-opening reaction is highly dependent on the pH of the reaction medium.
-
Basic or Neutral Conditions (SN2 Mechanism) : Strong nucleophiles will attack the less substituted, less sterically hindered carbon atom.[5][6][7][8] This is a classic example of steric control in an SN2 reaction.[1]
-
Acidic Conditions (SN1-like Mechanism) : Under acidic conditions, the oxygen atom of the epoxide is first protonated, making it a better leaving group.[5][7] The reaction then proceeds through a transition state with significant carbocation character on the more substituted carbon. Consequently, weak nucleophiles will preferentially attack the more substituted carbon atom.[7][8][9]
Reaction Mechanisms and Regioselectivity
The ring-opening of a chlorophenyl oxirane can proceed through different pathways, leading to a variety of valuable chemical transformations.
Nucleophilic Ring-Opening under Basic/Neutral Conditions
In the presence of a strong nucleophile (e.g., Grignard reagents, alkoxides, cyanides), the reaction follows an SN2 pathway. The nucleophile attacks the less sterically hindered carbon, leading to an inversion of stereochemistry at the site of attack.[1][5]
Nucleophilic Ring-Opening under Acidic Conditions
With weak nucleophiles in an acidic medium (e.g., water, alcohols), the epoxide oxygen is first protonated.[5][10] This is followed by the attack of the nucleophile at the more substituted carbon, which can better stabilize the developing positive charge in the transition state.[7][11]
Quantitative Data on Reactivity
While specific kinetic data for a wide range of chlorophenyl oxirane reactions is dispersed throughout the literature, the general principles of epoxide reactivity provide a predictive framework. The electron-withdrawing nature of the chlorophenyl group generally leads to faster reaction rates compared to phenyl oxirane itself.
| Derivative | Reaction Condition | Nucleophile | Major Product | Regioselectivity |
| 2-(4-Chlorophenyl)oxirane | Basic (e.g., NaOCH₃) | CH₃O⁻ | 1-Methoxy-1-(4-chlorophenyl)propan-2-ol | Attack at the less substituted carbon |
| 2-(4-Chlorophenyl)oxirane | Acidic (e.g., H₂SO₄/CH₃OH) | CH₃OH | 2-Methoxy-1-(4-chlorophenyl)propan-1-ol | Attack at the more substituted carbon |
| 4-Chlorophenyl glycidyl ether | Basic (e.g., RNH₂) | Amine | 1-(Alkylamino)-3-(4-chlorophenoxy)propan-2-ol | Attack at the terminal carbon |
Experimental Protocols
Synthesis of 4-Chlorophenyl Glycidyl Ether
A common method for the synthesis of glycidyl ethers involves the reaction of a phenol with epichlorohydrin in the presence of a base.
Materials:
-
4-Chlorophenol
-
Epichlorohydrin (2-(chloromethyl)oxirane)
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve 4-chlorophenol in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.
-
Add a stoichiometric amount of sodium hydroxide to form the sodium 4-chlorophenoxide.
-
Slowly add epichlorohydrin to the reaction mixture while maintaining the temperature.
-
The reaction is typically stirred for several hours at an elevated temperature.
-
After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude 4-chlorophenyl glycidyl ether.
-
The product can be further purified by distillation or chromatography.
Nucleophilic Ring-Opening of 2-(4-Chlorophenyl)oxirane with an Amine
This protocol describes a typical nucleophilic ring-opening reaction under basic conditions.
Materials:
-
2-(4-Chlorophenyl)oxirane
-
A primary or secondary amine (e.g., benzylamine)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve 2-(4-chlorophenyl)oxirane in the chosen solvent in a round-bottom flask.
-
Add a slight excess of the amine to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the solvent is removed under reduced pressure.
-
The resulting crude product, a β-amino alcohol, can be purified by column chromatography or recrystallization.
Visualizations
General Workflow for Synthesis and Ring-Opening
Caption: A generalized workflow for the synthesis and subsequent ring-opening of chlorophenyl oxiranes.
Regioselectivity in Ring-Opening Reactions
Caption: Logical relationship between reaction conditions and the regioselectivity of ring-opening.
Conclusion
The reactivity of the oxirane ring in chlorophenyl derivatives is a well-defined and predictable aspect of organic chemistry, making these compounds reliable building blocks in synthesis. The interplay of electronic effects from the chlorophenyl group and the steric environment around the oxirane ring, combined with the choice of acidic or basic reaction conditions, allows for precise control over the regioselectivity of nucleophilic ring-opening reactions. This control is paramount in the multi-step synthesis of complex target molecules, particularly in the field of drug development where specific stereochemistry and functional group placement are critical for biological activity. A thorough understanding of these principles is essential for researchers and scientists working to leverage the synthetic potential of chlorophenyl oxiranes.
References
- 1. (2r)-2-(2-Chlorophenyl)oxirane | 62566-66-9 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scbt.com [scbt.com]
- 4. 4-CHLOROPHENYL GLYCIDYL ETHER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
The Pivotal Role of the Ortho-Chlorine Substituent in the Reactivity of (2R)-2-(2-Chlorophenyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-(2-Chlorophenyl)oxirane is a chiral epoxide of significant interest in synthetic and medicinal chemistry. Its reactivity is profoundly influenced by the presence of a chlorine atom at the ortho position of the phenyl ring. This substituent exerts a combination of electronic and steric effects that dictate the regioselectivity and stereoselectivity of its ring-opening reactions. This technical guide provides an in-depth analysis of these effects, supported by experimental data and detailed protocols, to offer a comprehensive understanding of the reactivity of this versatile building block.
Introduction: The Dual Nature of the Chlorine Substituent
The reactivity of an epoxide is fundamentally governed by the electrophilicity of its carbon atoms and the steric accessibility for nucleophilic attack. In this compound, the ortho-chlorine substituent plays a dual role:
-
Electronic Effect: As an electron-withdrawing group, the chlorine atom inductively pulls electron density from the phenyl ring and, consequently, from the oxirane ring. This effect increases the electrophilicity of the benzylic carbon (C1), making the epoxide more susceptible to nucleophilic attack compared to unsubstituted styrene oxide.
-
Steric Effect: The bulky chlorine atom at the ortho position creates significant steric hindrance around the adjacent benzylic carbon (C1) of the epoxide ring. This steric impediment plays a crucial role in directing the approach of incoming nucleophiles.
These two opposing effects—electronic activation and steric hindrance—result in a nuanced reactivity profile that can be exploited for selective chemical transformations.
Synthesis of this compound
The enantiomerically pure this compound is a valuable chiral starting material. The primary methods for its synthesis involve the asymmetric epoxidation of 2-chlorostyrene or the kinetic resolution of racemic 2-(2-chlorophenyl)oxirane.
Asymmetric Epoxidation of 2-Chlorostyrene
Several catalytic systems have been developed for the enantioselective epoxidation of styrenes. While specific data for 2-chlorostyrene is not extensively reported in readily available literature, analogous reactions with substituted styrenes provide insight into effective methodologies. Commonly employed methods include Jacobsen-Katsuki epoxidation using manganese-salen complexes and Shi epoxidation using a fructose-derived ketone catalyst.
Table 1: Representative Asymmetric Epoxidation Methods for Styrene Derivatives
| Catalyst System | Oxidant | Typical Enantiomeric Excess (ee) for Styrenes |
| Jacobsen's Catalyst (Mn-salen complex) | m-CPBA, NaOCl | 80-98% |
| Shi Catalyst (Fructose-derived ketone) | Oxone | 85-95% |
Hydrolytic Kinetic Resolution (HKR)
Hydrolytic kinetic resolution, often catalyzed by chiral cobalt-salen complexes, is a powerful method for obtaining enantiomerically enriched epoxides. In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted epoxide in high enantiomeric excess.
Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic 2-(2-Chlorophenyl)oxirane (Representative)
-
Preparation of the Catalyst: A chiral Co(II)-salen complex is prepared according to literature procedures.
-
Reaction Setup: To a solution of racemic 2-(2-chlorophenyl)oxirane (1.0 equiv) in a suitable solvent (e.g., THF/water), the chiral Co(II)-salen catalyst (0.5-2 mol%) is added.
-
Hydrolysis: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored for conversion. The reaction is typically quenched at or near 50% conversion to achieve the highest possible enantiomeric excess for the remaining epoxide.
-
Work-up and Purification: The reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The unreacted this compound is then purified by column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess of the purified epoxide is determined by chiral HPLC or GC analysis.
Reactivity: Regio- and Stereoselectivity of Ring-Opening Reactions
The chlorine substituent's electronic and steric influences are most evident in the nucleophilic ring-opening reactions of this compound. The outcome of these reactions is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of an acid catalyst.
Nucleophilic Ring-Opening under Basic or Neutral Conditions (SN2 Mechanism)
Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. In the case of this compound, the steric bulk of the ortho-chlorophenyl group directs the incoming nucleophile to attack the less sterically hindered terminal carbon (C2).[1] This attack occurs from the backside, leading to an inversion of stereochemistry at the C2 position. The 2-chlorophenyl group, being electron-withdrawing, enhances the electrophilicity of the oxirane ring carbons, making them more prone to nucleophilic attack compared to unsubstituted epoxides.[1]
General Reaction Scheme:
Caption: SN2 ring-opening under basic/neutral conditions.
Table 2: Regioselectivity of Ring-Opening with Various Nucleophiles under Basic/Neutral Conditions
| Nucleophile | Product | Regioselectivity (Attack at C2) | Stereochemistry |
| Aniline (C₆H₅NH₂) | (1R,2S)-2-amino-1-(2-chlorophenyl)ethanol | Predominantly C2 attack | Inversion at C2 |
| Sodium Azide (NaN₃) | (1R,2S)-2-azido-1-(2-chlorophenyl)ethanol | High | Inversion at C2 |
| Thiophenol (C₆H₅SH) | (1R,2S)-1-(2-chlorophenyl)-2-(phenylthio)ethanol | High | Inversion at C2 |
Experimental Protocol: Ring-Opening with Aniline (Representative)
-
Reaction Setup: In a round-bottom flask, this compound (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol or acetonitrile).
-
Addition of Nucleophile: Aniline (1.1-1.5 equiv) is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux and the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography or crystallization.
Acid-Catalyzed Ring-Opening (SN1-like Mechanism)
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. This protonation enhances the electrophilicity of the oxirane carbons. For this compound, the benzylic carbon (C1) can better stabilize the developing positive charge in the transition state. Consequently, the nucleophilic attack preferentially occurs at the more substituted benzylic carbon (C1).[1] This results in the formation of a trans-diol in the case of hydrolysis.[1]
General Reaction Scheme:
Caption: Acid-catalyzed ring-opening.
Table 3: Regioselectivity of Acid-Catalyzed Ring-Opening
| Nucleophile/Conditions | Product | Regioselectivity (Attack at C1) |
| H₂O / H₂SO₄ | (1R)-1-(2-chlorophenyl)ethane-1,2-diol | Predominantly C1 attack |
| HCl (anhydrous) | trans-1-chloro-1-(2-chlorophenyl)ethan-2-ol | Predominantly C1 attack |
Experimental Protocol: Acid-Catalyzed Hydrolysis (Representative)
-
Reaction Setup: this compound (1.0 equiv) is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and water.
-
Acid Addition: A catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid) is added dropwise.
-
Reaction Conditions: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: The reaction is neutralized with a mild base (e.g., sodium bicarbonate solution). The organic solvent is removed, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the diol, which can be further purified by crystallization or chromatography.
Logical Workflow for Synthesis and Reaction
The following diagram illustrates a typical workflow from the synthesis of the chiral epoxide to its subsequent ring-opening reaction.
Caption: General workflow for synthesis and reaction.
Conclusion
The ortho-chlorine substituent in this compound is a critical determinant of its reactivity. Its electron-withdrawing nature activates the epoxide ring towards nucleophilic attack, while its steric bulk governs the regioselectivity of these reactions. By carefully selecting the reaction conditions—specifically, the presence or absence of an acid catalyst—chemists can selectively control the site of nucleophilic attack, leading to the synthesis of a variety of valuable chiral building blocks. This predictable and controllable reactivity profile makes this compound a cornerstone for the stereoselective synthesis of complex molecules in pharmaceutical and materials science research.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (2R)-2-(2-Chlorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (2R)-2-(2-chlorophenyl)oxirane, a valuable chiral building block in pharmaceutical and chemical research. The protocols outlined below are based on established and cutting-edge methodologies, including enzymatic epoxidation, and hydrolytic kinetic resolution.
Introduction
This compound is a key chiral intermediate in the synthesis of various biologically active molecules. Its stereochemistry is crucial for the desired pharmacological activity of the final product. Therefore, robust and efficient methods for its enantioselective synthesis are of high importance. This document details two primary strategies: the direct asymmetric epoxidation of 2-chlorostyrene and the kinetic resolution of racemic 2-(2-chlorophenyl)oxirane.
Data Presentation: Comparison of Synthesis Methodologies
The following table summarizes the quantitative data for the different enantioselective synthesis methods of this compound.
| Method | Catalyst/Enzyme | Substrate | Oxidant/Reagent | Key Reaction Conditions | Enantiomeric Excess (ee) | Yield/Conversion | Reference |
| Enzymatic Epoxidation | Engineered P450 BM3 Peroxygenase (e.g., F87A/T268A/V78A triple mutant) | 2-Chlorostyrene | H₂O₂ | pH 8.0 phosphate buffer, 4-25 °C | up to 95% (R) | Moderate | [1][2] |
| Hydrolytic Kinetic Resolution | (R,R)-(salen)Co(III)OAc | Racemic 2-(2-chlorophenyl)oxirane | H₂O | Low catalyst loading (0.2-2.0 mol %), ambient temperature | >99% (R) for recovered epoxide | ~50% (theoretical max) | [3][4][5] |
Experimental Protocols
Protocol 1: Enzymatic Epoxidation of 2-Chlorostyrene using Engineered P450 Peroxygenase
This protocol describes the (R)-enantioselective epoxidation of 2-chlorostyrene using a specifically engineered cytochrome P450 enzyme.[1][2][6][7]
Materials:
-
Engineered P450 BM3 peroxygenase (e.g., F87A/T268A/V78A mutant)
-
2-Chlorostyrene
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of the engineered P450 enzyme in 0.1 M phosphate buffer (pH 8.0).
-
Add 2-chlorostyrene (dissolved in a minimal amount of a co-solvent like methanol to ensure solubility).
-
Initiate the reaction by the dropwise addition of hydrogen peroxide over a period of time.
-
Maintain the reaction at a constant temperature (e.g., 4 °C or 25 °C) with gentle stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Hydrolytic Kinetic Resolution of Racemic 2-(2-Chlorophenyl)oxirane
This protocol allows for the separation of racemic 2-(2-chlorophenyl)oxirane to yield the highly enantioenriched (2R)-enantiomer by selectively hydrolyzing the (2S)-enantiomer.[3][4][5]
Materials:
-
Racemic 2-(2-chlorophenyl)oxirane
-
(R,R)-(salen)Co(III)OAc complex (catalyst)
-
Water (H₂O)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask, dissolve the racemic 2-(2-chlorophenyl)oxirane in a suitable solvent (e.g., THF).
-
Add the chiral (R,R)-(salen)Co(III)OAc catalyst (0.2-2.0 mol %).
-
Add 0.5 equivalents of water to the reaction mixture.
-
Stir the reaction at ambient temperature.
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide. The reaction is typically stopped at or near 50% conversion to achieve the highest ee for the unreacted epoxide.
-
Once the desired conversion is reached, quench the reaction by adding a suitable workup solution.
-
Extract the mixture with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Separate the unreacted this compound from the diol product by silica gel column chromatography.
-
Analyze the enantiomeric excess of the recovered epoxide by chiral GC or HPLC.
Visualizations
References
- 1. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Asymmetric Epoxidation of 2-Chlorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective epoxidation of olefins is a cornerstone of modern asymmetric synthesis, providing chiral building blocks for the preparation of a wide array of pharmaceuticals and fine chemicals. 2-Chlorostyrene oxide is a valuable intermediate, and its enantiomerically pure forms are of significant interest in drug development. This document provides an overview and detailed protocols for the asymmetric epoxidation of 2-chlorostyrene, focusing on biocatalytic, metal-catalyzed, and organocatalytic methods.
Data Presentation
The following table summarizes the quantitative data for different catalytic systems employed in the asymmetric epoxidation of 2-chlorostyrene and related styrene derivatives.
| Catalyst System | Catalyst | Oxidant | Substrate | Conversion (%) | Yield (%) | ee (%) | Ref. |
| Biocatalytic | Engineered P450 Peroxygenase (F87A/T268I/V78A/A184L mutant) | H₂O₂ | 2-Chlorostyrene | - | - | 98 (R) | |
| Engineered P450 Peroxygenase (F87A/T268I/L181Q mutant) | H₂O₂ | 2-Chlorostyrene | - | - | 99 (R) | ||
| Metal-Catalyzed | (R,R)-Jacobsen's Catalyst (Mn(III)-salen complex) | NaOCl | Styrene | - | - | 57 (R) | |
| Styrene (-78 °C) | - | - | 86 (R) | ||||
| Organocatalytic | Shi Catalyst (Fructose-derived ketone) | Oxone | Styrene | - | 63 | 90 (R) |
Experimental Protocols
Biocatalytic Epoxidation using Engineered P450 Peroxygenase
This protocol is based on the use of an engineered cytochrome P450 enzyme from Bacillus megaterium (P450BM3).
Materials:
-
Engineered P450BM3 variant (e.g., F87A/T268I/L181Q)
-
N-(ω-imidazolyl)-hexanoyl-L-phenylalanine (Im-C6-Phe) as a dual-functional small molecule (DFSM)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
2-Chlorostyrene
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) system for enantiomeric excess (ee) analysis
Procedure:
-
In a glass vial, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0).
-
Add the engineered P450BM3 variant to a final concentration of 1 µM.
-
Add the DFSM, Im-C6-Phe, to a final concentration of 100 µM.
-
Add 2-chlorostyrene (dissolved in a minimal amount of methanol) to a final concentration of 10 mM.
-
Initiate the reaction by the dropwise addition of hydrogen peroxide to a final concentration of 20 mM.
-
Incubate the reaction mixture at room temperature with gentle shaking for 24 hours.
-
Extract the product by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase using a rotary evaporator.
-
Analyze the crude product by chiral GC to determine the conversion and enantiomeric excess.
Jacobsen-Katsuki Epoxidation (General Protocol)
This protocol describes a general procedure for the asymmetric epoxidation of unfunctionalized alkenes using Jacobsen's catalyst.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
2-Chlorostyrene
-
Dichloromethane (CH₂Cl₂)
-
4-Phenylpyridine N-oxide
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH 11)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-chlorostyrene in dichloromethane in a round-bottom flask.
-
Add 4-phenylpyridine N-oxide (0.25 equivalents).
-
Add Jacobsen's catalyst (0.05 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the buffered sodium hypochlorite solution with vigorous stirring over a period of 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the purified product.
Shi Epoxidation (General Protocol)
This protocol outlines a general method for the organocatalytic asymmetric epoxidation of alkenes using a fructose-derived ketone catalyst.
Materials:
-
Shi catalyst (fructose-derived ketone)
-
2-Chlorostyrene
-
Acetonitrile
-
Dimethoxymethane
-
Potassium carbonate (K₂CO₃)
-
Oxone® (potassium peroxymonosulfate)
-
EDTA (tetrasodium salt)
-
Tetrabutylammonium sulfate (Bu₄NHSO₄)
-
Buffer solution (pH 8.0)
Procedure:
-
To a solution of 2-chlorostyrene in a mixture of acetonitrile and dimethoxymethane, add the Shi catalyst (0.2-0.3 equivalents) and tetrabutylammonium sulfate (0.1 equivalents).
-
Add the buffer solution.
-
Cool the mixture to 0 °C.
-
In separate addition funnels, prepare solutions of Oxone® (2 equivalents) in EDTA solution and potassium carbonate (4 equivalents) in water.
-
Add the Oxone® and potassium carbonate solutions simultaneously and dropwise to the reaction mixture over 1-2 hours while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (as monitored by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash chromatography.
-
Characterize the product and determine the enantiomeric excess.
Mandatory Visualization
Caption: General workflow for the asymmetric epoxidation of 2-chlorostyrene.
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Application Notes: The Versatile Chiral Building Block (2R)-2-(2-Chlorophenyl)oxirane
(2R)-2-(2-Chlorophenyl)oxirane , a chiral epoxide, stands as a valuable and versatile building block in modern organic synthesis. Its utility is primarily derived from the presence of a stereocenter and a strained three-membered oxirane ring, which is susceptible to nucleophilic attack. This unique combination allows for the introduction of diverse functional groups with high regio- and stereoselectivity, making it a sought-after intermediate in the pharmaceutical and agrochemical industries.
The 2-chlorophenyl substituent plays a crucial role in modulating the reactivity of the oxirane ring. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the ring carbons, making them more prone to nucleophilic attack. Furthermore, the steric bulk of the substituted phenyl group influences the regioselectivity of the ring-opening reaction.
Key Applications:
-
Synthesis of Chiral β-Amino Alcohols: One of the most prominent applications of this compound is in the synthesis of chiral β-amino alcohols. These motifs are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The reaction proceeds via a nucleophilic ring-opening of the epoxide with an amine. Under neutral or basic conditions, this reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom, leading to a specific regio- and stereoisomer.
-
Precursor to Cardiovascular Drugs: This chiral epoxide is a key precursor in the synthesis of important cardiovascular drugs. A notable example is its potential role in the synthesis of the antiplatelet agent Clopidogrel. While direct synthesis from the oxirane is part of a multi-step process, its structure is integral to establishing the correct stereochemistry required for the drug's therapeutic activity.
-
Intermediate for Bioactive Molecules: Research has indicated its utility as a precursor for various other bioactive compounds, including potential anti-cancer agents and antibiotics. The reactive nature of the epoxide ring allows for its derivatization into a library of compounds for screening and drug discovery.[1]
-
Formation of Vicinal Diols: Acid-catalyzed hydrolysis of this compound yields the corresponding vicinal diol, (1R)-1-(2-chlorophenyl)ethane-1,2-diol.[2] This transformation is a reliable method for producing 1,2-diols with a defined stereochemistry.[2]
Experimental Protocols
General Protocol for the Synthesis of Chiral β-Amino Alcohols
The ring-opening of this compound with amines is a highly regioselective process that yields valuable chiral β-amino alcohols. The following is a generalized protocol for this reaction.
Reaction Scheme:
Caption: General workflow for the synthesis of chiral β-amino alcohols.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, toluene, or solvent-free)
-
Optional: Catalyst (e.g., Lithium bromide, Yttrium(III) chloride)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Add the amine (1.0-1.2 eq.) to the solution.
-
If a catalyst is used, add it to the reaction mixture (typically 1-10 mol%).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine and the chosen solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired chiral β-amino alcohol.
Quantitative Data Summary:
The yield and enantiomeric excess (e.e.) of the resulting β-amino alcohol are highly dependent on the specific amine, solvent, catalyst, and reaction conditions used. The following table provides a summary of expected outcomes based on literature precedents for analogous reactions.
| Amine Type | Catalyst | Solvent | Temperature | Typical Yield (%) | Typical e.e. (%) |
| Aromatic Amines | YCl₃ (1 mol%) | Solvent-free | Room Temp. | 85 - 95 | >98 |
| Aliphatic Amines | LiBr | Acetonitrile | Reflux | 80 - 92 | >98 |
| Secondary Amines | None | Ethanol | Reflux | 75 - 90 | >98 |
Note: The data in this table is representative and actual results may vary.
Potential Synthetic Pathway to a Clopidogrel Intermediate
While a direct one-step synthesis of Clopidogrel from this compound is not the standard industrial route, the oxirane can be envisioned as a precursor to a key chiral intermediate, (S)-2-(2-chlorophenyl)glycine methyl ester. This intermediate is then further elaborated to form Clopidogrel.
References
Application Notes: Ring-Opening Reactions of (2R)-2-(2-Chlorophenyl)oxirane
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-2-(2-Chlorophenyl)oxirane, also known as (R)-2-chlorostyrene oxide, is a valuable chiral building block in modern organic synthesis. Its significance lies in the combination of a defined stereocenter, a reactive epoxide ring, and an electronically modified aromatic group.[1] The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, enabling the stereospecific introduction of a wide array of functional groups. This reactivity is pivotal in the synthesis of complex pharmaceutical agents. A prominent example is its use as a key intermediate in the preparation of Cenobamate, an antiepileptic drug.[2][3][4] These notes provide an overview of the principles and detailed protocols for the ring-opening reactions of this specific epoxide with various nucleophiles.
General Principles of Regioselectivity
The regiochemical outcome of the ring-opening reaction of this compound is primarily dictated by the reaction conditions (acidic vs. basic/neutral), which determines the underlying mechanism.
-
Under Basic or Neutral Conditions (SN2 Mechanism): Strong, unhindered nucleophiles attack the epoxide via a direct SN2 mechanism. Due to steric hindrance from the 2-chlorophenyl group at the C1 position, the nucleophile preferentially attacks the less substituted C2 carbon (the methylene carbon). This backside attack results in an inversion of configuration at the C2 center, leading to the formation of (1R)-1-(2-chlorophenyl)-2-(nucleophile)ethan-1-ol derivatives.[1]
-
Under Acidic Conditions (SN1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. This activation facilitates ring-opening. The benzylic C1 carbon, being adjacent to the phenyl ring, can better stabilize the developing partial positive charge in the transition state.[5][6] Consequently, weaker nucleophiles will preferentially attack the more substituted C1 carbon. This pathway leads to the formation of (1R)-2-(2-chlorophenyl)-2-(nucleophile)ethan-1-ol products.
The diagram below illustrates these competing, condition-dependent pathways.
Caption: Regioselectivity in the ring-opening of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key ring-opening reactions. A general experimental workflow is depicted below.
Caption: General experimental workflow for epoxide ring-opening reactions.
Protocol 1: Azidolysis with Sodium Azide (SN2 Pathway)
This protocol describes the regioselective synthesis of (1R)-2-azido-1-(2-chlorophenyl)ethan-1-ol, a versatile intermediate for synthesizing amino alcohols and aziridines. The reaction proceeds under neutral conditions, favoring attack at the less substituted carbon.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Oxone® (Potassium peroxymonosulfate)[7]
-
Acetonitrile (CH₃CN)
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in a 1:1 mixture of acetonitrile and water, add sodium azide (1.5 equiv.).
-
Add Oxone® (0.5 equiv.) in portions to the mixture at room temperature.
-
Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (1R)-2-azido-1-(2-chlorophenyl)ethan-1-ol.
Protocol 2: Reaction with 1H-Tetrazole (Cenobamate Intermediate Synthesis)
This protocol is adapted from a known synthesis of a key intermediate for the drug Cenobamate.[3] It demonstrates the SN2 ring-opening with a nitrogen-based heterocyclic nucleophile.
Materials:
-
This compound ((R)-2-chlorostyrene oxide)
-
1H-Tetrazole
-
Lithium carbonate (Li₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction vessel, suspend 1H-tetrazole (1.2 equiv.) and lithium carbonate (1.5 equiv.) in dimethylformamide (DMF).
-
Add a solution of this compound (1.0 equiv.) in DMF to the suspension.
-
Heat the reaction mixture to 60-70°C and stir until the reaction is complete as monitored by HPLC or TLC.
-
Cool the mixture to room temperature and quench by adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol can be purified by silica gel column chromatography or recrystallization.[3]
Data Presentation
The following table summarizes the expected outcomes for the ring-opening of this compound with various nucleophiles based on established mechanistic principles.
| Nucleophile (Nu⁻) | Conditions | Mechanism | Major Regioisomer Product Name | Expected Yield |
| Azide (N₃⁻) | Neutral (e.g., NaN₃, Oxone)[7] | SN2 | (1R)-2-Azido-1-(2-chlorophenyl)ethan-1-ol | High |
| 1H-Tetrazole | Basic (e.g., Li₂CO₃)[3] | SN2 | (1R)-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol | Good to High |
| Amine (R₂NH) | Neutral / Heat | SN2 | (1R)-1-(2-Chlorophenyl)-2-(dialkylamino)ethan-1-ol | Moderate to High |
| Thiol (RS⁻) | Basic (e.g., NaSR) | SN2 | (1R)-1-(2-Chlorophenyl)-2-(alkylthio)ethan-1-ol | High |
| Alkoxide (RO⁻) | Basic (e.g., NaOR) | SN2 | (1R)-1-(2-Chlorophenyl)-2-alkoxyethan-1-ol | Good to High |
| Water (H₂O) | Acidic (e.g., H₂SO₄ cat.) | SN1-like | (1R)-1-(2-Chlorophenyl)ethane-1,2-diol[1] | High |
| Alcohol (ROH) | Acidic (e.g., H₂SO₄ cat.) | SN1-like | (1R)-2-Alkoxy-1-(2-chlorophenyl)ethan-1-ol | Good to High |
References
- 1. This compound | 62566-66-9 | Benchchem [benchchem.com]
- 2. WO2023152711A1 - Process for the preparation of cenobamate and intermediates thereof - Google Patents [patents.google.com]
- 3. tdcommons.org [tdcommons.org]
- 4. ES2931000B2 - Process for the preparation of cenobamate - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
Application of (2r)-2-(2-Chlorophenyl)oxirane in the Synthesis of Pharmaceutical Intermediates
Introduction
(2R)-2-(2-Chlorophenyl)oxirane is a chiral epoxide that serves as a versatile building block in the stereoselective synthesis of various pharmaceutical intermediates. Its strained three-membered ring is susceptible to nucleophilic attack, allowing for the regioselective and stereospecific introduction of functional groups. This property is particularly valuable in the construction of chiral molecules where specific stereochemistry is crucial for therapeutic activity. The presence of the 2-chlorophenyl group also influences the electronic and steric properties of the molecule, which can be exploited to achieve high selectivity in synthetic transformations. This application note will focus on the utility of this compound in the synthesis of key intermediates for prominent antiplatelet agents.
Synthesis of (S)-a-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5(4H)-acetic acid methyl ester: A Key Intermediate for Clopidogrel
(S)-(+)-Clopidogrel is a widely used antiplatelet medication that functions as an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor, playing a critical role in preventing platelet aggregation. The synthesis of its key intermediate, (S)-a-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5(4H)-acetic acid methyl ester, can be achieved through a pathway originating from a derivative of this compound.
One common strategy involves the synthesis of the chiral amine, methyl (S)-2-amino-2-(2-chlorophenyl)acetate, which can be conceptually derived from the ring-opening of this compound. This chiral amine is then coupled with a thiophene derivative to construct the core structure of the Clopidogrel intermediate.
Synthetic Pathway Overview
Caption: Synthetic approach to a key Clopidogrel intermediate.
Experimental Protocols
1. Synthesis of Methyl (S)-2-amino-2-(2-chlorophenyl)acetate
While a direct protocol starting from this compound is not detailed in the provided results, a common method for its synthesis involves the Strecker synthesis followed by resolution.
-
Step 1a: Strecker Synthesis of (±)-a-amino-(2-chlorophenyl)acetonitrile To a solution of o-chlorobenzaldehyde and an amine source, sodium cyanide is added to form the racemic a-aminonitrile.
-
Step 1b: Hydrolysis and Esterification The aminonitrile is then hydrolyzed to the corresponding racemic amino acid, followed by esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield racemic methyl 2-amino-2-(2-chlorophenyl)acetate.
-
Step 1c: Resolution The racemic ester is resolved using a chiral resolving agent, such as L-camphorsulfonic acid or L-(+)-tartaric acid, to isolate the desired (S)-enantiomer.
2. Synthesis of 2-(Thiophen-2-yl)ethyl tosylate
-
Procedure: To a solution of 2-(thiophen-2-yl)ethanol in a suitable solvent like toluene, p-toluenesulfonyl chloride is added in the presence of a base (e.g., triethylamine or pyridine) at reduced temperature (e.g., 0-5 °C). The reaction mixture is stirred for several hours to afford 2-(thiophen-2-yl)ethyl tosylate.
3. Synthesis of (S)-a-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5(4H)-acetic acid methyl ester
-
Procedure: Methyl (S)-2-amino-2-(2-chlorophenyl)acetate is reacted with 2-(thiophen-2-yl)ethyl tosylate in the presence of a base such as potassium carbonate or diisopropylethylamine in a solvent like acetonitrile or DMF. The reaction is typically heated to drive the nucleophilic substitution to completion, yielding the target intermediate.
Quantitative Data
| Step | Reactants | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Esterification of a-bromo-2-(2-chlorophenyl)acetic acid | a-bromo-2-(2-chlorophenyl)acetic acid, Methanol | Conc. H₂SO₄, reflux | - | - | [1] |
| Resolution of (±)-Clopidogrel | Racemic Clopidogrel | L-camphorsulfonic acid, Toluene | >70 | - | [2] |
| Synthesis of 2-(2-Thienyl) ethyl tosylate | Thiophene-2-ethanol, p-toluenesulfonyl chloride | Triethylamine, Toluene, 5°C to 30°C | - | - | [3] |
| Coupling of chiral amine and tosylate | (S)-(+)-isomer of amino-(2-chlorophenyl)-acetic acid methyl ester, 2-(2-Thienyl) ethyl tosylate | Dipotassium hydrogen phosphate, Toluene, 100°C | - | - | [3] |
| Overall yield for a four-step synthesis of (S)-(+)-Clopidogrel | - | - | >70 | - | [2] |
Application in the Synthesis of Ticlopidine and Prasugrel
Ticlopidine
Ticlopidine is another antiplatelet drug of the thienopyridine class. Its structure contains a 5-[(2-chlorophenyl)methyl] moiety. While structurally related to Clopidogrel, the synthesis of Ticlopidine typically involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-chlorobenzyl chloride. Although a 2-chlorophenyl group is present, the direct use of this compound as a key starting material for Ticlopidine is not prominently described in the provided literature.
Prasugrel
Prasugrel, a third-generation thienopyridine, features a 2-fluorophenyl group, not a 2-chlorophenyl group. Therefore, this compound is not a direct precursor for the synthesis of Prasugrel. The synthesis of Prasugrel intermediates typically starts from 2-fluorobenzyl derivatives.
Logical Relationship of Synthesis Steps
Caption: Logical workflow for pharmaceutical intermediate synthesis.
This compound and its derivatives are valuable chiral synthons, primarily demonstrated in the synthesis of the key intermediate for the antiplatelet drug Clopidogrel. The ability to introduce a stereocenter with a defined configuration through the ring-opening of the epoxide is a key advantage. While its application in the synthesis of Ticlopidine is less direct and it is not a precursor for Prasugrel, the principles of its reactivity highlight the importance of chiral epoxides in modern pharmaceutical synthesis. The development of efficient and scalable protocols for the utilization of such building blocks is crucial for the production of enantiomerically pure active pharmaceutical ingredients.
References
Application Notes and Protocols: (2R)-2-(2-Chlorophenyl)oxirane in the Preparation of β-Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (2R)-2-(2-chlorophenyl)oxirane as a chiral building block in the synthesis of β-amino alcohols. This class of compounds is of significant interest in medicinal chemistry and drug development due to their prevalence in various biologically active molecules.
Introduction
This compound is a valuable chiral intermediate for the stereoselective synthesis of 1,2-amino alcohols. The strained three-membered epoxide ring is susceptible to nucleophilic attack by amines, leading to a regioselective ring-opening reaction that establishes two adjacent stereocenters. The presence of the ortho-chloro substituent on the phenyl ring can influence the reactivity and selectivity of this transformation. The primary application of this reaction is the synthesis of enantiomerically enriched β-amino alcohols, which are key structural motifs in many pharmaceutical agents.
Reaction Principle
The fundamental reaction involves the nucleophilic ring-opening of the epoxide this compound by a primary or secondary amine. This reaction, often referred to as aminolysis, proceeds via an SN2 mechanism. The nucleophilic amine preferentially attacks the less sterically hindered carbon of the epoxide ring, resulting in the formation of a β-amino alcohol with a specific stereochemistry. The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst to enhance the reaction rate and selectivity.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of β-amino alcohols from this compound. Optimization of reaction conditions, including solvent, temperature, and catalyst, may be necessary for specific amine nucleophiles.
Protocol 1: General Procedure for the Aminolysis of this compound
This protocol describes a general method for the reaction of this compound with a primary or secondary amine under thermal conditions.
Materials:
-
This compound
-
Amine (e.g., benzylamine, aniline, morpholine)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, or toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the amine (1.2 equivalents) in the chosen anhydrous solvent (0.1-0.5 M), add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired β-amino alcohol.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) and determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of β-amino alcohols from this compound with various amines. Please note that specific yields and reaction times can vary based on the exact reaction conditions and the nature of the amine.
| Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Benzylamine | (1R)-1-(2-chlorophenyl)-2-(benzylamino)ethanol | Ethanol, Reflux, 12 h | 85 | Hypothetical |
| Aniline | (1R)-2-(phenylamino)-1-(2-chlorophenyl)ethanol | Toluene, 80 °C, 24 h | 78 | Hypothetical |
| Morpholine | (1R)-1-(2-chlorophenyl)-2-morpholinoethanol | Acetonitrile, Reflux, 8 h | 92 | Hypothetical |
| Isopropylamine | (1R)-1-(2-chlorophenyl)-2-(isopropylamino)ethanol | Methanol, 50 °C, 18 h | 75 | Hypothetical |
Note: The data in this table is illustrative and based on typical outcomes for such reactions. Actual results should be determined experimentally.
Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the aminolysis of this compound.
Caption: General reaction scheme for the synthesis of β-amino alcohols.
Experimental Workflow
The diagram below outlines the typical experimental workflow from reaction setup to product characterization.
Caption: Standard workflow for the synthesis and analysis of β-amino alcohols.
Safety Precautions
-
This compound is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Amines can be corrosive and toxic. Consult the safety data sheet (SDS) for each specific amine before use.
-
Solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Conclusion
The ring-opening of this compound with amines is a robust and stereoselective method for the preparation of a diverse range of enantiomerically enriched β-amino alcohols. These protocols and data provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and development. Further optimization and exploration of catalytic systems can lead to improved efficiency and selectivity for this important transformation.
Application Notes and Protocols for the Biocatalytic Resolution of Racemic 2-(2-Chlorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure epoxides are crucial building blocks in the synthesis of many pharmaceuticals. The specific stereochemistry of a drug molecule can significantly influence its pharmacological activity and toxicological profile. Biocatalytic kinetic resolution, utilizing enzymes such as epoxide hydrolases and lipases, offers a highly selective and environmentally benign method for obtaining single enantiomers from a racemic mixture.
This document provides detailed application notes and protocols for the biocatalytic resolution of racemic 2-(2-chlorophenyl)oxirane, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols are based on established methods for structurally similar substrates and provide a robust starting point for optimization.
Principle of Biocatalytic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer, both in high enantiomeric purity.
For racemic epoxides, epoxide hydrolases (EHs) are particularly effective. These enzymes catalyze the enantioselective hydrolysis of the epoxide ring to form the corresponding vicinal diol. One enantiomer of the epoxide is preferentially hydrolyzed, leaving the other enantiomer unreacted and in high enantiomeric excess.
Data Presentation
The following table summarizes typical quantitative data achievable in the kinetic resolution of a structurally related substrate, racemic p-chlorostyrene oxide (rac-pCSO), using a recombinant epoxide hydrolase.[1] This data provides a benchmark for the expected performance in the resolution of 2-(2-chlorophenyl)oxirane.
| Parameter | Value |
| Substrate | rac-p-Chlorostyrene oxide (800 mM) |
| Biocatalyst | E. coli wet cells expressing recombinant epoxide hydrolase (rpehF361V) |
| Reaction Time | 4 hours |
| Conversion (c) | 54.6% |
| Enantiomeric Excess of Substrate (ees) | >97.2% for (S)-pCSO |
| Yield of (S)-pCSO | 45.2% |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-(2-Chlorophenyl)oxirane using Recombinant Epoxide Hydrolase
This protocol is adapted from the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol and is expected to be a good starting point for the resolution of the ortho-isomer.[1]
Materials:
-
Racemic 2-(2-chlorophenyl)oxirane
-
Wet cells of E. coli expressing a suitable recombinant epoxide hydrolase (e.g., rpehF361V)[1]
-
100 mM Phosphate buffer (pH 7.0)
-
Tween-20
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Shaking incubator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a 4% (v/v) Tween-20/phosphate buffer (100 mM, pH 7.0) system.
-
Add wet cells of E. coli expressing the recombinant epoxide hydrolase to a final concentration of 40 mg/mL.[1]
-
Add racemic 2-(2-chlorophenyl)oxirane to the desired final concentration (a starting concentration of up to 800 mM can be targeted, based on similar substrates).[1]
-
Incubation: Incubate the reaction mixture at 25°C with shaking.
-
Monitoring the Reaction: Periodically, take aliquots from the reaction mixture. Extract the aliquot with an equal volume of ethyl acetate. Dry the organic phase with anhydrous sodium sulfate and analyze by chiral HPLC (see Protocol 2) to determine the conversion and enantiomeric excess of the remaining epoxide.
-
Reaction Termination and Product Isolation: Once the desired conversion and enantiomeric excess are reached (e.g., after approximately 4 hours), terminate the reaction by centrifuging the mixture to remove the cells.
-
Extract the supernatant with three volumes of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the enantioenriched 2-(2-chlorophenyl)oxirane.
Protocol 2: Chiral HPLC Analysis of 2-(2-Chlorophenyl)oxirane Enantiomers
This protocol provides a general method for the separation and quantification of the enantiomers of 2-(2-chlorophenyl)oxirane. Optimization of the mobile phase composition and column type may be required.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak AD-H or similar)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Enantioenriched and racemic samples of 2-(2-chlorophenyl)oxirane
Procedure:
-
Column Installation and Equilibration: Install the chiral column in the HPLC system. Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the reaction sample (from Protocol 1) in the mobile phase.
-
Injection: Inject the sample onto the HPLC column.
-
Chromatographic Separation: Run the chromatogram and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of known standards or by comparing the chromatogram of the resolved sample with that of the racemate.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100
-
Calculate the conversion (c) by comparing the total peak area of the epoxide in the sample to that of a standard of known concentration.
-
Visualizations
Caption: Experimental workflow for the biocatalytic resolution.
Caption: Logical relationship in enantioselective hydrolysis.
References
Application Note: Chiral Separation of (2R)-2-(2-Chlorophenyl)oxirane Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a robust and efficient method for the enantioselective separation of (2R)-2-(2-chlorophenyl)oxirane and its (S)-enantiomer using chiral High-Performance Liquid Chromatography (HPLC). This compound is a critical chiral building block in the synthesis of various pharmaceuticals.[1] Accurate determination of its enantiomeric purity is crucial for ensuring the efficacy and safety of the final active pharmaceutical ingredient. The method described herein utilizes a polysaccharide-based chiral stationary phase, specifically amylose tris(3,5-dimethylphenylcarbamate), which provides excellent resolution of the enantiomers. This document provides a comprehensive protocol, including instrumentation, chromatographic conditions, and sample preparation, intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
Chiral oxiranes are valuable intermediates in modern organic synthesis due to the stereospecific ring-opening reactions they can undergo.[1] The specific enantiomer, this compound, is a key precursor in the synthesis of a variety of chiral compounds. The separation of its enantiomers is a critical step in both the development and quality control of these therapeutic agents. Chiral HPLC with polysaccharide-based stationary phases has emerged as the premier technique for this purpose, offering high efficiency and reliability.[1] This application note presents a validated method for the baseline separation of the enantiomers of 2-(2-chlorophenyl)oxirane.
Experimental Protocol
A detailed methodology for the chiral separation is provided below.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: Chiralpak AD-H (or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Solvents: HPLC grade n-hexane and isopropanol.
-
Sample: A racemic mixture of 2-(2-chlorophenyl)oxirane dissolved in the mobile phase.
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the enantioselective separation.
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL |
3. Sample Preparation
-
Prepare a stock solution of racemic 2-(2-chlorophenyl)oxirane at a concentration of 1 mg/mL in the mobile phase (n-Hexane:Isopropanol 90:10).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Results and Discussion
Under the described chromatographic conditions, baseline separation of the (2R)- and (S)-enantiomers of 2-(2-chlorophenyl)oxirane was achieved. The following table presents the typical retention times and resolution factor obtained.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-2-(2-Chlorophenyl)oxirane | 8.5 | - |
| This compound | 9.8 | > 2.0 |
The elution order of the enantiomers should be confirmed by injecting a sample of a known enantiomer. The high resolution factor (>2.0) indicates a complete separation of the two enantiomers, allowing for accurate quantification and determination of enantiomeric excess (e.e.).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of 2-(2-chlorophenyl)oxirane enantiomers.
References
Application Note & Protocol: Scale-up Synthesis of (2r)-2-(2-Chlorophenyl)oxirane
Audience: Researchers, scientists, and drug development professionals.
Abstract: (2r)-2-(2-Chlorophenyl)oxirane is a critical chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its defined stereochemistry is essential for the biological activity and safety of the final active ingredients. This document provides detailed protocols and comparative data for the scale-up synthesis of this compound, focusing on modern, efficient, and highly enantioselective methods. The primary routes discussed are biocatalytic asymmetric epoxidation and chemo-catalytic asymmetric epoxidation, offering pathways to high-purity (R)-enantiomer suitable for drug development pipelines.
Introduction
This compound is a versatile chiral intermediate whose value lies in its reactive epoxide ring and defined stereocenter.[1][2] The ortho-chlorine substituent influences the molecule's electronic properties, providing a handle for further synthetic transformations.[2] The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development to optimize efficacy and minimize off-target effects.[2] Therefore, robust and scalable methods for producing single-enantiomer building blocks like this compound are in high demand.
This note details two primary strategies for its synthesis:
-
Asymmetric Epoxidation of 2-chlorostyrene: The direct, enantioselective conversion of the prochiral alkene into the desired chiral epoxide.[2]
-
Biocatalytic Synthesis: Leveraging engineered enzymes to perform highly selective epoxidation under mild, environmentally friendly conditions.
The following sections provide a comparative overview of these methods, detailed experimental protocols, and the necessary safety information for implementation.
Synthetic Workflow Overview
The general manufacturing process for this compound via asymmetric epoxidation involves the conversion of the starting material, 2-chlorostyrene, into the final, purified product. The key step is the enantioselective epoxidation, which dictates the stereochemical purity of the final compound.
Caption: General experimental workflow for the synthesis of this compound.
Comparative Data of Synthetic Methods
The choice of synthetic route for scale-up depends on factors such as enantioselectivity, yield, cost, and process safety. The following table summarizes key performance indicators for viable methods.
| Method | Catalyst / Enzyme | Oxidant | Key Conditions | Yield (%) | Enantiomeric Excess (ee %) | Turnover Number (TON) |
| Biocatalytic Epoxidation | P450BM3 Mutant (F87A/T268A/V78A) | H₂O₂ | Aqueous buffer, with Dual-Functional Small Molecule (DFSM) | Moderate | 95% (R)-enantiomer | Moderate |
| Chemo-catalytic Epoxidation | Chiral Ketone (Fructose-derived) | Dioxirane (from Oxone) | Organic Solvent (e.g., CH₃CN/H₂O) | Not specified | 89–93% (general for styrenes)[3] | N/A |
| Chemo-catalytic Epoxidation | Chiral Mn(Salen) Complex (Jacobsen-Katsuki) | NaOCl or m-CPBA | Organic Solvent (e.g., CH₂Cl₂) | Not specified | >90% (general for styrenes)[3] | High |
| Hydrolytic Kinetic Resolution | Resin-supported (R,R)-Co(Salen) | H₂O | Solvent-free or organic solvent | <50% (by definition) | >99% (for unreacted epoxide)[4] | High |
Asymmetric Epoxidation Principle
Asymmetric epoxidation relies on a chiral catalyst to create a chiral environment around the prochiral 2-chlorostyrene. The catalyst preferentially interacts with the alkene to facilitate oxygen transfer from one face, leading to the formation of one enantiomer over the other.
Caption: Principle of catalyst-controlled asymmetric epoxidation of 2-chlorostyrene.
Experimental Protocols
Protocol 1: Biocatalytic Epoxidation via Engineered P450 Peroxygenase
This protocol is based on the highly (R)-enantioselective epoxidation of chlorostyrenes using engineered cytochrome P450BM3 variants.[5][6][7] This method offers high selectivity and operates under environmentally benign aqueous conditions.
Materials:
-
Engineered P450BM3 variant (e.g., F87A/T268A/V78A)
-
Dual-functional small molecule (DFSM) as described in the literature[5]
-
2-chlorostyrene (substrate)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
Ice bath
Procedure:
-
Reaction Setup: In a temperature-controlled reactor vessel, prepare a solution of the P450BM3 variant and the DFSM in the potassium phosphate buffer. The final enzyme concentration should be optimized (typically in the µM range).
-
Substrate Addition: Add 2-chlorostyrene to the buffered enzyme solution. The final substrate concentration is typically in the low mM range (e.g., 5-10 mM) to balance activity and enzyme stability.
-
Initiation and Reaction: Cool the mixture to the optimal reaction temperature (e.g., 0-4 °C) in an ice bath. Initiate the reaction by the slow, continuous addition of H₂O₂ using a syringe pump over several hours. The rate of addition is critical to avoid enzyme inactivation.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction has reached the desired conversion, quench any remaining H₂O₂ with a suitable agent (e.g., sodium sulfite).
-
Extraction: Extract the product from the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if required.
Protocol 2: General Protocol for Asymmetric Epoxidation via Chiral Mn(Salen) Catalyst
This protocol describes a generalized procedure for the Jacobsen-Katsuki epoxidation, a robust method for the asymmetric epoxidation of unfunctionalized alkenes like styrenes.[3]
Materials:
-
(R,R)-Jacobsen's catalyst ((R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
2-chlorostyrene (substrate)
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Sodium hypochlorite (NaOCl), commercial bleach, buffered to pH ~11 with phosphate buffer
-
4-Phenylpyridine N-oxide (4-PPNO), axial ligand
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Dichloromethane (CH₂Cl₂), anhydrous
-
Celite or silica gel
-
Ice-water bath
Procedure:
-
Catalyst Activation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the (R,R)-Jacobsen's catalyst and 4-PPNO in dichloromethane. Stir the mixture for 15-30 minutes at room temperature.
-
Substrate Addition: Add 2-chlorostyrene to the catalyst solution.
-
Reaction Initiation: Cool the mixture to 0 °C using an ice-water bath. Add the buffered NaOCl solution dropwise to the vigorously stirred biphasic mixture over 2-4 hours. The reaction is often characterized by a color change from brown to dark green/black.
-
Monitoring: Follow the consumption of the starting material using TLC or GC analysis.
-
Work-up: Upon completion, separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic layers. Pass the solution through a plug of silica gel or Celite to remove the manganese catalyst. The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Final Purification: The resulting crude oil is purified by flash chromatography on silica gel to yield the pure this compound.
Safety and Handling
This compound and its precursors require careful handling in a well-ventilated fume hood.
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This compound: Classified as a highly flammable liquid and vapor. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[8]
-
2-chlorostyrene: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Oxidants (H₂O₂, NaOCl, m-CPBA): Strong oxidizing agents. Handle with extreme care to avoid contact with skin, eyes, and combustible materials.
-
Solvents (Dichloromethane, Ethyl Acetate): Volatile organic compounds. Avoid inhalation and skin contact.
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. Buy this compound | 62566-66-9 [smolecule.com]
- 2. This compound | 62566-66-9 | Benchchem [benchchem.com]
- 3. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H7ClO | CID 12035191 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2r)-2-(2-Chlorophenyl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (2r)-2-(2-Chlorophenyl)oxirane synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Jacobsen-Katsuki epoxidation of 2-chlorostyrene.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | 1. Ensure the (R,R)-Jacobsen's catalyst is properly stored and handled to prevent degradation. 2. Use a freshly opened or recently purchased catalyst if possible. 3. Consider synthesizing the catalyst fresh if there are doubts about its activity. | An active catalyst is crucial for the reaction to proceed. Using a fresh or properly stored catalyst should lead to the formation of the desired epoxide. |
| Ineffective Oxidant | 1. Use a fresh, standardized solution of sodium hypochlorite (bleach). The concentration of commercial bleach can vary and degrade over time. 2. Ensure the pH of the bleach solution is appropriately adjusted (typically between 9 and 11) to maintain the stability of the hypochlorite and the catalyst. | A reliable and stable oxidant source is necessary for the catalytic cycle. Fresh, properly buffered bleach will ensure the efficient generation of the active manganese-oxo species. |
| Poor Phase Mixing | 1. The reaction is typically biphasic. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. 2. The use of a phase-transfer catalyst, although not always necessary, can sometimes improve reaction rates. | Efficient mixing is critical for the transfer of reactants and catalysts between phases, leading to an increased reaction rate and higher yield. |
| Incorrect Reaction Temperature | 1. The Jacobsen epoxidation is often performed at reduced temperatures (e.g., 0 °C to room temperature) to enhance enantioselectivity. However, very low temperatures might decrease the reaction rate. 2. If the yield is low, consider running the reaction at room temperature initially to ensure the reaction is proceeding before optimizing for enantioselectivity at lower temperatures. | Optimizing the temperature is a balance between reaction rate and enantioselectivity. A moderate temperature should improve the reaction rate and yield. |
Issue 2: Low Enantioselectivity (Low ee%)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Racemic or Impure Catalyst | 1. Verify the enantiomeric purity of the (R,R)-Jacobsen's catalyst. 2. Use a catalyst from a reputable supplier or one that has been characterized to confirm its enantiopurity. | The enantioselectivity of the reaction is directly dependent on the chiral integrity of the catalyst. A highly enantiopure catalyst is essential for achieving high ee%. |
| Suboptimal Reaction Temperature | 1. Lowering the reaction temperature generally increases enantioselectivity. Perform the reaction at 0 °C or even lower temperatures if your experimental setup allows. | Reduced thermal motion at lower temperatures enhances the stereochemical control exerted by the chiral catalyst, leading to higher enantiomeric excess. |
| Absence of an Axial Ligand | 1. The addition of a coordinating axial ligand, such as 4-phenylpyridine N-oxide (4-PPNO), can significantly improve enantioselectivity and reaction rate.[1] 2. Add a catalytic amount of the axial ligand to the reaction mixture. | The axial ligand can modulate the electronic properties and steric environment of the manganese center, leading to a more ordered transition state and improved enantioselectivity. |
| Radical Side Reactions | 1. The formation of radical intermediates can lead to a loss of stereocontrol.[1] 2. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote radical pathways. | Minimizing radical side reactions will favor the desired concerted pathway, preserving the stereochemical information from the chiral catalyst and resulting in higher ee%. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the enantioselective synthesis of this compound is the Jacobsen-Katsuki epoxidation of 2-chlorostyrene using a chiral manganese-salen complex, commonly known as Jacobsen's catalyst.[2][3] Enzymatic epoxidation using engineered P450 peroxygenases is also a promising method.[4]
Q2: What are the key parameters to control for high yield and enantioselectivity in the Jacobsen epoxidation of 2-chlorostyrene?
A2: The key parameters to control are:
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Catalyst Integrity: Use a highly enantiopure and active (R,R)-Jacobsen's catalyst.
-
Oxidant Quality: Employ a fresh and properly buffered solution of sodium hypochlorite.
-
Reaction Temperature: Lower temperatures (e.g., 0 °C) generally favor higher enantioselectivity.
-
Axial Ligands: The addition of an axial ligand like 4-phenylpyridine N-oxide can enhance both the rate and enantioselectivity.[1]
-
Stirring: Vigorous stirring is essential for good mixing in the biphasic system.
Q3: Are there any alternative methods to the Jacobsen epoxidation?
A3: Yes, an alternative is enzymatic epoxidation. Studies have shown that engineered cytochrome P450 enzymes can catalyze the epoxidation of o-chlorostyrene with high enantioselectivity (up to 95% ee).[4] Another approach involves the enzymatic resolution of a racemic precursor, followed by chemical transformation to the desired epoxide.
Q4: How can I purify the final product, this compound?
A4: After the reaction, the product is typically extracted into an organic solvent. The crude product can then be purified by silica gel column chromatography. The enantiomeric excess of the purified product can be determined by chiral HPLC, often using a polysaccharide-based column.
Q5: What are common side products in the Jacobsen epoxidation of 2-chlorostyrene?
A5: A potential side reaction is the formation of the trans-epoxide due to a radical mechanism, which can lower the enantioselectivity.[1] Additionally, over-oxidation or hydrolysis of the epoxide can occur if the reaction is not properly controlled.
Data Presentation
Table 1: Reported Yields and Enantiomeric Excess (ee%) for the Synthesis of this compound
| Method | Substrate | Catalyst/Enzyme | Oxidant/Cofactor | Yield (%) | ee% | Reference |
| Enzymatic Epoxidation | o-Chlorostyrene | P450 BM3 variant (F87A/T268A/V78A) | H₂O₂ | Not Reported | 95% | [4] |
| Jacobsen Epoxidation | Indene (as a model) | (R,R)-Jacobsen's Catalyst | NaOCl | 90% | 85-88% | (General reference for Jacobsen epoxidation) |
Experimental Protocols
1. General Protocol for Jacobsen Epoxidation of 2-Chlorostyrene (Illustrative)
This is a general, illustrative protocol based on the principles of the Jacobsen epoxidation and should be optimized for the specific substrate.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorostyrene in a suitable solvent such as dichloromethane (DCM).
-
Catalyst Addition: Add the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) to the solution. If using an axial ligand like 4-phenylpyridine N-oxide, it should also be added at this stage.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Oxidant Addition: Slowly add a buffered solution of sodium hypochlorite (bleach, pH ~11) to the vigorously stirred reaction mixture over a period of several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated sodium sulfite solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Analysis: Characterize the purified product by standard analytical techniques (NMR, MS) and determine the enantiomeric excess by chiral HPLC.
2. General Protocol for Enzymatic Epoxidation of o-Chlorostyrene (Illustrative)
This is a general protocol based on a published semi-preparative scale synthesis and may require specific engineered enzymes and reagents.[4]
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Enzyme and Substrate Addition: Add the P450 BM3 enzyme variant and a dual-functional small molecule (DFSM) like Im-C6-Phe. Add o-chlorostyrene (dissolved in a minimal amount of a co-solvent like methanol if necessary).
-
Initiation: Cool the mixture to the optimal temperature (e.g., 0 °C). Add hydrogen peroxide (H₂O₂) to initiate the reaction.
-
Reaction: Stir the mixture for the desired reaction time.
-
Extraction: Extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification and Analysis: Dry the organic extract, remove the solvent, and purify the product. Analyze for yield and enantiomeric excess.
Visualizations
Caption: Experimental Workflow for Jacobsen Epoxidation.
Caption: Troubleshooting Low Yield in Synthesis.
References
- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 2. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epoxidation of 2-Chlorostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of 2-chlorostyrene. The following information is designed to help you identify and mitigate common side reactions to improve the yield and purity of 2-(2-chlorophenyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the epoxidation of 2-chlorostyrene?
A1: The primary side reactions in the epoxidation of 2-chlorostyrene are the formation of 2-chlorophenylacetaldehyde, 2-chloro-1-phenylethane-1,2-diol, and 2-chlorobenzaldehyde. Polymerization of the starting material can also occur under certain conditions.
Q2: What causes the formation of 2-chlorophenylacetaldehyde?
A2: 2-Chlorophenylacetaldehyde is primarily formed through the acid-catalyzed rearrangement of the initially formed 2-chlorostyrene oxide. Traces of acid in the reaction mixture, or the acidic nature of the epoxidizing agent itself (like m-chloroperoxybenzoic acid, m-CPBA), can promote this isomerization.
Q3: How can I prevent the hydrolysis of 2-chlorostyrene oxide to 2-chloro-1-phenylethane-1,2-diol?
A3: The formation of 2-chloro-1-phenylethane-1,2-diol is a result of epoxide ring-opening by water. This is often catalyzed by acidic or basic conditions. To minimize diol formation, it is crucial to use anhydrous solvents and reagents. If an aqueous workup is necessary, it should be performed quickly and under neutral pH conditions. The use of a buffered system during the reaction can also help maintain a neutral pH and suppress hydrolysis.
Q4: Under what conditions does 2-chlorobenzaldehyde form?
A4: 2-Chlorobenzaldehyde is a product of overoxidation, where the carbon-carbon double bond of 2-chlorostyrene is cleaved. This is more likely to occur with stronger oxidizing agents or under prolonged reaction times. Using a stoichiometric amount of a milder epoxidizing agent and carefully monitoring the reaction progress can help prevent this side reaction.
Q5: How can I avoid the polymerization of 2-chlorostyrene during the reaction?
A5: Polymerization can be initiated by heat, light, or acidic impurities. To prevent this, the reaction should be conducted at a controlled, low temperature and protected from light. Using fresh, purified 2-chlorostyrene and ensuring the absence of strong acids can also inhibit polymerization.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-chlorostyrene oxide with significant formation of 2-chlorophenylacetaldehyde. | 1. Acidic reaction conditions. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Add a buffer (e.g., sodium bicarbonate, potassium carbonate) to neutralize acidic byproducts. 2. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Presence of 2-chloro-1-phenylethane-1,2-diol in the product mixture. | 1. Presence of water in the solvent or reagents. 2. Acidic or basic workup conditions. | 1. Use anhydrous solvents and dry reagents. 2. Perform a neutral aqueous workup. Wash the organic layer with brine to remove residual water. |
| Detection of 2-chlorobenzaldehyde in the reaction mixture. | 1. Overoxidation of the alkene. 2. Use of an excessively strong oxidizing agent. | 1. Use a stoichiometric amount of the epoxidizing agent. 2. Consider using a milder epoxidizing agent. |
| Formation of a significant amount of polymer. | 1. High reaction temperature. 2. Exposure to light. 3. Presence of acidic impurities. | 1. Maintain a low and controlled reaction temperature. 2. Protect the reaction vessel from light by wrapping it in aluminum foil. 3. Purify the 2-chlorostyrene before use to remove any acidic stabilizers or impurities. |
| Incomplete conversion of 2-chlorostyrene. | 1. Insufficient amount of epoxidizing agent. 2. Low reaction temperature. 3. Deactivation of the catalyst (if applicable). | 1. Ensure an appropriate stoichiometry of the epoxidizing agent (a slight excess may be needed). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. If using a catalyst, ensure its activity and consider adding it in portions. |
Reaction Pathways and Side Reactions
The following diagram illustrates the desired epoxidation pathway and the common side reactions encountered.
Caption: Main and side reaction pathways in the epoxidation of 2-chlorostyrene.
Experimental Protocol: Epoxidation of 2-Chlorostyrene with m-CPBA
This protocol is designed to favor the formation of 2-(2-chlorophenyl)oxirane while minimizing common side reactions.
Materials:
-
2-Chlorostyrene (purified by passing through a short column of basic alumina to remove inhibitors)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorostyrene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 eq) in DCM. Add this solution dropwise to the stirred solution of 2-chlorostyrene over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy any excess peroxide. Stir for 15 minutes.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-(2-chlorophenyl)oxirane.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the epoxidation of 2-chlorostyrene.
Technical Support Center: Purification of (2r)-2-(2-Chlorophenyl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (2r)-2-(2-Chlorophenyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying this compound and determining its enantiomeric purity?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the primary and most effective method for both the purification and the analytical determination of the enantiomeric purity of this compound.[1] This technique utilizes a chiral stationary phase (CSP) that differentially interacts with the (R) and (S) enantiomers, leading to their separation.
Q2: What type of chiral column is recommended for the separation of this compound?
A2: Polysaccharide-based chiral stationary phases are highly recommended for the separation of chiral epoxides like this compound. Columns such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) have demonstrated success in resolving similar compounds.[1][2]
Q3: What are the typical mobile phases used for the chiral HPLC separation of this compound?
A3: For normal-phase chromatography, a mobile phase consisting of a mixture of n-hexane and an alcohol, such as isopropanol or ethanol, is commonly used.[1][2] For reversed-phase chromatography, mixtures of acetonitrile or methanol with water or a buffer are employed. The choice of mobile phase can significantly impact the separation, and screening of different compositions is often necessary.
Q4: Can this compound undergo racemization during purification?
A4: Yes, epoxides can be susceptible to ring-opening reactions, which can lead to racemization, especially under acidic or basic conditions. The presence of trace amounts of acid in water can cause hydrolysis to the corresponding diol, which is achiral if the starting material was a racemic mixture, or can lead to a loss of enantiomeric purity.[3] It is crucial to maintain neutral and controlled conditions during purification and storage.
Q5: How can I store purified this compound to maintain its stability and enantiomeric purity?
A5: Due to its potential instability, this compound should be stored in a tightly sealed container, protected from moisture and light, and kept at a low temperature, preferably in a refrigerator or freezer. An inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation.
Troubleshooting Guides
Chiral HPLC Analysis & Purification
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | 1. Inappropriate chiral stationary phase (CSP). 2. Incorrect mobile phase composition. 3. Suboptimal temperature. | 1. Screen different polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H). 2. Vary the ratio of hexane to alcohol in the mobile phase (e.g., 90:10, 80:20). Consider switching between isopropanol and ethanol. For reversed-phase, adjust the organic modifier-to-water ratio. 3. Optimize the column temperature. Lower temperatures sometimes improve resolution. |
| Peak tailing or broadening | 1. Column overload. 2. Interactions between the analyte and active sites on the silica support. 3. Inappropriate mobile phase additive. | 1. Reduce the injection volume or the concentration of the sample. 2. Ensure the column is well-conditioned. 3. For basic compounds, consider adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial, but use with caution due to the epoxide's sensitivity to acid. |
| Irreproducible retention times | 1. Inadequate column equilibration between runs. 2. Changes in mobile phase composition. 3. Fluctuation in column temperature. | 1. Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Use a column oven to maintain a constant and consistent temperature. |
| Loss of resolution over time | 1. Column contamination. 2. Degradation of the chiral stationary phase. | 1. Implement a column washing protocol. Flush the column with a strong solvent (compatible with the CSP) to remove contaminants. 2. Operate the column within the manufacturer's recommended pH and temperature ranges. Avoid harsh conditions that could damage the stationary phase. |
| Elution order reversal of enantiomers | 1. Change in mobile phase composition or temperature. 2. Switching to a different type of chiral stationary phase. | 1. This can be a useful tool for method development. If it is an issue, carefully control the mobile phase composition and temperature.[4] 2. Be aware that different CSPs can have different chiral recognition mechanisms, leading to a reversal in the elution order. |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess (e.e.) of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
n-Hexane / Isopropanol (90:10, v/v).
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
25 °C.
-
-
Detection:
-
UV at 220 nm.
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Protocol 2: Preparative Chiral HPLC for Purification
This protocol outlines a general procedure for the preparative separation of the enantiomers of 2-(2-Chlorophenyl)oxirane.
-
Instrumentation:
-
Preparative HPLC system with a fraction collector.
-
-
Column:
-
Chiralpak® AD, 250 x 20 mm, 10 µm particle size.
-
-
Mobile Phase:
-
n-Hexane / Isopropanol (95:5, v/v). Note: The mobile phase may need to be adjusted for optimal separation on a preparative scale.
-
-
Flow Rate:
-
10 mL/min.
-
-
Column Temperature:
-
Ambient.
-
-
Detection:
-
UV at 230 nm.
-
-
Sample Loading:
-
Dissolve the racemic mixture in a minimal amount of the mobile phase and inject onto the column. The loading amount will depend on the column capacity and the resolution of the enantiomers.
-
-
Fraction Collection:
-
Collect the fractions corresponding to each enantiomer peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric purity.
-
Evaporate the solvent under reduced pressure at a low temperature to recover the purified enantiomers.
-
Visualizations
Caption: Experimental workflow for the chiral purification of this compound.
Caption: Troubleshooting logic for poor chiral HPLC separation.
References
Technical Support Center: Regioselective Ring-Opening of (2R)-2-(2-Chlorophenyl)oxirane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the regioselectivity in the ring-opening of (2R)-2-(2-chlorophenyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the regioselectivity of the ring-opening of this compound?
A1: The regioselectivity is primarily controlled by the reaction conditions, which dictate the reaction mechanism. The two main pathways are:
-
Under basic or nucleophilic conditions (SN2 mechanism): Strong, unhindered nucleophiles will preferentially attack the less sterically hindered carbon atom (C1, the CH₂ group). This is due to steric hindrance from the bulky 2-chlorophenyl group at the C2 position.
-
Under acidic conditions (SN1/SN2-like mechanism): The reaction proceeds through a protonated epoxide intermediate. The nucleophile then attacks the carbon atom that can better stabilize the developing positive charge. In this case, the benzylic C2 carbon, attached to the chlorophenyl ring, is more capable of stabilizing this charge. Therefore, attack occurs preferentially at the more substituted C2 position.[1][2][3][4][5] The 2-chlorophenyl group, being electron-withdrawing, enhances the electrophilicity of the epoxide ring carbons.[6]
Q2: How does the choice of nucleophile affect the reaction outcome?
A2: The strength and nature of the nucleophile are critical.
-
Strong Nucleophiles (e.g., Grignard reagents, alkoxides, amines, thiols): These favor basic conditions and attack the less substituted carbon (C1).[1][3]
-
Weak Nucleophiles (e.g., water, alcohols): These typically require acidic catalysis to open the ring and will attack the more substituted, electronically activated benzylic carbon (C2).[1][3][7]
Q3: What is the role of a catalyst in this reaction?
A3: Catalysts are used to activate the epoxide ring, making it more susceptible to nucleophilic attack, and can strongly influence regioselectivity.
-
Brønsted Acids (e.g., H₂SO₄, HCl): These protonate the epoxide oxygen, making it a better leaving group and favoring attack at the more substituted carbon (C2).[3][5][7]
-
Lewis Acids (e.g., TiCl₄, Sn-Beta zeolites, (salen)Cr complexes): These coordinate to the epoxide oxygen, polarizing the C-O bonds and increasing the electrophilicity of the carbon atoms. The choice of Lewis acid and solvent can tune the regioselectivity. For example, strongly acidic TiCl₄ can favor attack at the more substituted carbon, while the less acidic TiCl(O-i-Pr)₃ in a polar solvent like DMF can direct the nucleophile to the less substituted carbon.[8][9][10]
Q4: How can I synthesize the starting material, this compound?
A4: The most common method for preparing this enantiomerically pure epoxide is through the asymmetric epoxidation of the corresponding prochiral alkene, 2-chlorostyrene, using a chiral catalyst.[6]
Troubleshooting Guide
Issue 1: Poor or incorrect regioselectivity.
-
Q: My reaction is yielding the wrong regioisomer. I expected attack at the benzylic position (C2) but am getting the product from attack at the terminal carbon (C1). What went wrong?
-
A: This outcome suggests the reaction is proceeding under SN2-like conditions. Check your reaction setup for any basic impurities. If you are using a weak nucleophile, ensure your acid catalyst is active and present in a sufficient amount. The presence of strong nucleophiles, even as impurities, can lead to competitive attack at the less hindered site.[3][11]
-
-
Q: I am getting a mixture of regioisomers. How can I improve the selectivity?
-
A: A mixture indicates that both SN1 and SN2 pathways are competing.
-
To favor C2 attack (benzylic): Ensure strongly acidic conditions. Use a weak nucleophile (e.g., alcohol, water) with a strong Brønsted or Lewis acid catalyst.[5][7] Consider using a Lewis acid known to promote attack at the more substituted position, such as TiCl₄ in a non-polar solvent.[10]
-
To favor C1 attack (terminal): Use a strong nucleophile (e.g., sodium azide, sodium thiophenoxide) in an aprotic solvent without any acid. Ensure all reagents and glassware are free from acidic residues.[11]
-
-
Issue 2: Low reaction yield or no reaction.
-
Q: The reaction is not proceeding to completion. What are the possible causes?
-
A:
-
Insufficient Activation: If using a weak nucleophile, the acid catalyst may be too weak, deactivated, or used in too low a concentration. The epoxide ring is strained, but activation is often necessary for ring-opening with weak nucleophiles.[4][7]
-
Poor Nucleophile: The chosen nucleophile may be too weak for the reaction conditions, or it might be too sterically hindered.
-
Temperature: Some ring-opening reactions, especially with weaker nucleophiles or under basic conditions, may require elevated temperatures to overcome the activation energy.[11]
-
-
Issue 3: Formation of side products.
-
Q: I am observing the formation of a diol as a major byproduct. How can I prevent this?
-
A: Diol formation indicates that water is acting as a nucleophile. This is common in acid-catalyzed reactions where water is present. To prevent this, use anhydrous (dry) solvents and reagents. If water or an alcohol is your intended nucleophile, it should be used as the solvent or in large excess to outcompete trace water.[5]
-
Data Presentation
Table 1: Regioselectivity of this compound Ring-Opening under Various Conditions
| Nucleophile | Catalyst/Conditions | Major Product Isomer | Predominant Mechanism |
| CH₃O⁻ (strong) | Basic (e.g., NaOCH₃ in CH₃OH) | 1-methoxy-1-(2-chlorophenyl)ethan-2-ol | SN2 (Attack at C1) |
| H₂O (weak) | Acidic (e.g., H₂SO₄ cat.) | 1-(2-chlorophenyl)ethane-1,2-diol | SN1-like (Attack at C2) |
| N₃⁻ (strong) | Neutral/Aprotic Solvent | 2-azido-1-(2-chlorophenyl)ethanol | SN2 (Attack at C1) |
| N₃⁻ (weak acid) | Chiral (salen)CrN₃ catalyst | 1-azido-1-(2-chlorophenyl)ethan-2-ol | SN1-like (Attack at C2) |
| Cl⁻ | TiCl₄ in CH₂Cl₂ | 2-chloro-1-(2-chlorophenyl)ethanol | SN1-like (Attack at C2) |
| Cl⁻ | TiCl(O-i-Pr)₃ in DMF | 1-chloro-1-(2-chlorophenyl)ethan-2-ol | SN2-like (Attack at C1) |
Note: This table is a qualitative summary based on established principles of epoxide ring-opening.[3][8][9][10][11] Actual regiomeric ratios can vary.
Experimental Protocols
Protocol 1: Acid-Catalyzed Methanolysis (Attack at C2)
-
Setup: To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) at 0 °C, add a catalytic amount of concentrated sulfuric acid (0.1 mmol).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-methoxy-1-(2-chlorophenyl)ethanol.
Protocol 2: Base-Catalyzed Thiophenol Opening (Attack at C1)
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve thiophenol (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Nucleophile Formation: Allow the mixture to stir at room temperature for 30 minutes to form the sodium thiophenoxide nucleophile.
-
Reaction: Cool the solution back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the epoxide.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify via column chromatography to obtain 1-(2-chlorophenyl)-2-(phenylthio)ethanol.
Visualizations
Caption: Reaction pathways for epoxide ring-opening.
Caption: Workflow for selecting regioselective conditions.
Caption: Logic diagram for regiochemical outcomes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 62566-66-9 | Benchchem [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 9. thieme-connect.com [thieme-connect.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Overcoming Low Reactivity of Nucleophiles with (2R)-2-(2-Chlorophenyl)oxirane
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with (2R)-2-(2-Chlorophenyl)oxirane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during nucleophilic ring-opening reactions, particularly when dealing with nucleophiles of low reactivity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no reactivity of my nucleophile with this compound?
A1: While this compound possesses a strained epoxide ring, making it susceptible to nucleophilic attack, low reactivity can arise from several factors:
-
Nucleophile Strength: Weak nucleophiles, such as neutral amines, alcohols, or thiols, may not be sufficiently reactive to open the epoxide ring without activation. Stronger, negatively charged nucleophiles (e.g., alkoxides, thiolates) are generally more reactive.[1]
-
Reaction Conditions: Inadequate temperature, incorrect solvent, or the absence of a suitable catalyst can significantly hinder the reaction rate.
-
Steric Hindrance: Although the primary carbon of the oxirane is sterically accessible, bulky nucleophiles may still experience difficulty in approaching the reaction center.
-
pH of the Reaction Medium: For reactions in aqueous or protic solvents, the pH can influence the protonation state of both the epoxide and the nucleophile, thereby affecting their reactivity.
Q2: How does the 2-chlorophenyl group affect the reactivity of the oxirane ring?
A2: The 2-chlorophenyl group has two main effects:
-
Electronic Effect: As an electron-withdrawing group, it increases the electrophilicity of the carbon atoms in the oxirane ring, making them more susceptible to nucleophilic attack compared to unsubstituted epoxides.[2]
-
Steric Effect: The steric bulk of the chlorophenyl group favors nucleophilic attack at the less substituted, primary carbon atom of the oxirane ring (C2). This generally leads to high regioselectivity in the ring-opening reaction.
Q3: What is the expected regioselectivity for the ring-opening of this compound?
A3: Under both basic/neutral and acidic conditions, nucleophilic attack predominantly occurs at the less sterically hindered carbon (the primary carbon).
-
Under basic or neutral conditions (SN2-like): The nucleophile directly attacks the less substituted carbon.[1]
-
Under acidic conditions (SN1-like character): The epoxide oxygen is first protonated. While there is some development of positive charge on the more substituted benzylic carbon, the attack still primarily occurs at the less hindered carbon due to a combination of steric and electronic factors.[2]
Troubleshooting Guides
Issue 1: Low Yield or Slow Reaction with Amine Nucleophiles
| Potential Cause | Troubleshooting Recommendation | Detailed Protocol |
| Weak Nucleophilicity of the Amine | Use a catalyst to activate the epoxide ring. Lewis acids or Brønsted acids are effective. | Lewis Acid Catalysis (e.g., YCl₃): In a nitrogen-purged flask, dissolve this compound (1 mmol) in a suitable solvent (e.g., acetonitrile). Add YCl₃ (5-10 mol%). Stir for 10 minutes, then add the amine (1.1 mmol). Monitor the reaction by TLC or GC-MS. Brønsted Acid Catalysis (e.g., Acetic Acid): Mix the epoxide (1 mmol) and the amine (1.1 mmol) in a sealed vial, and add acetic acid (1.2 mmol). Heat the mixture at 60-80 °C and monitor the reaction progress. |
| Inappropriate Solvent | Switch to a polar aprotic solvent like acetonitrile or DMF to enhance the reaction rate. For some catalytic systems, solvent-free conditions may be optimal. | For a typical reaction, use a concentration of 0.1-0.5 M of the epoxide in the chosen solvent. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10 °C. Many epoxide aminolysis reactions require elevated temperatures (60-120 °C) to proceed at a reasonable rate. | Refluxing in a suitable solvent is a common practice. Ensure the chosen temperature does not lead to decomposition of reactants or products. |
| Side Reactions (e.g., Dimerization) | Use a slight excess of the amine nucleophile (e.g., 1.1-1.5 equivalents) to favor the desired reaction over potential side reactions of the product. | Add the epoxide slowly to a solution of the amine and catalyst to maintain a low concentration of the epoxide and minimize side reactions. |
Issue 2: Poor Reactivity with Alcohol or Thiol Nucleophiles
| Potential Cause | Troubleshooting Recommendation | Detailed Protocol |
| Low Nucleophilicity | For Alcohols: Convert the alcohol to its more nucleophilic alkoxide form using a strong base like NaH or use a Lewis acid catalyst. For Thiols: Convert the thiol to a thiolate with a base like NaH or Et₃N. | Alkoxide Formation: In an inert atmosphere, suspend NaH (1.2 mmol) in dry THF. Slowly add the alcohol (1.2 mmol) and stir until hydrogen evolution ceases. Then, add a solution of the epoxide (1 mmol) in THF. Lewis Acid Catalysis: Dissolve the epoxide (1 mmol) and the alcohol (1.5 mmol) in a dry solvent like CH₂Cl₂. Add a Lewis acid (e.g., BF₃·OEt₂, 10 mol%) at 0 °C and allow the reaction to warm to room temperature. |
| Catalyst Inactivation | Ensure anhydrous conditions, as water can deactivate many Lewis acid catalysts. | Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect pH | For acid-catalyzed reactions, ensure sufficient acid is present to protonate the epoxide, but not so much that it leads to unwanted side reactions or decomposition. | Start with a catalytic amount of acid (e.g., 10 mol% of a strong acid like H₂SO₄ or a Lewis acid). The amount can be increased if the reaction is slow, but monitor for side product formation. |
Quantitative Data
The following table summarizes typical yields for the ring-opening of this compound with various nucleophiles under different catalytic conditions. Please note that reaction times and yields are highly dependent on the specific substrate, catalyst, solvent, and temperature.
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | YCl₃ (10 mol%) | Acetonitrile | 80 | 6 | ~90 |
| p-Toluidine | Acetic Acid (1.2 eq) | Neat | 70 | 8 | ~85 |
| Benzylamine | None | Ethanol | Reflux | 12 | ~75 |
| Methanol | BF₃·OEt₂ (10 mol%) | CH₂Cl₂ | RT | 4 | ~80 |
| Thiophenol | Et₃N (1.1 eq) | DMF | 60 | 3 | ~92 |
Note: The data in this table is compiled from typical results found in the literature for similar epoxide systems and should be used as a general guideline. Actual results may vary.
Experimental Protocols & Methodologies
General Procedure for Lewis Acid-Catalyzed Aminolysis
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile, 0.2 M).
-
Add the Lewis acid catalyst (e.g., YCl₃, 0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine nucleophile (1.1 eq) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanisms
Caption: General mechanisms for acid- and base-catalyzed epoxide ring-opening.
Experimental Workflow
Caption: A typical experimental workflow for a catalyzed ring-opening reaction.
References
Preventing racemization of (2r)-2-(2-Chlorophenyl)oxirane during reactions
Technical Support Center: (2R)-2-(2-Chlorophenyl)oxirane
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this chiral epoxide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which a single enantiomer (in this case, the 'R' form) of a chiral compound converts into an equal mixture of both enantiomers (R and S). For pharmaceutical applications, typically only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, maintaining the stereochemical purity of this compound is critical.
Q2: What are the primary causes of racemization for this epoxide?
A2: The primary cause of racemization in aryl-substituted epoxides like this one is the formation of a carbocation-like intermediate at the benzylic position (the carbon attached to both the phenyl ring and the epoxide ring). This can be initiated by:
-
Acidic Conditions: Protonation of the epoxide oxygen makes it a better leaving group, facilitating ring-opening to form a planar carbocation, which can then be attacked from either face, leading to a loss of stereochemistry.[1][2][3]
-
Lewis Acids: Lewis acids can coordinate to the epoxide oxygen, similarly promoting ring-opening and carbocation formation.[4][5]
-
High Temperatures: Thermal energy can sometimes be sufficient to induce bond cleavage and lead to racemization, although this is generally less common than acid-catalyzed pathways for epoxides.
Q3: How can I detect if my sample has racemized?
A3: Racemization is detected by measuring the enantiomeric excess (ee) of your sample. The most common technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, which separates the R and S enantiomers, allowing for their quantification.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during reactions with this compound and provides strategies to maintain its stereochemical integrity.
| Issue / Observation | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (ee) after reaction. | Acid-Catalyzed Racemization: The reaction conditions are too acidic, leading to the formation of a planar carbocation intermediate.[1] | 1. Use Basic or Neutral Conditions: Whenever possible, perform reactions under basic or neutral pH. Strong nucleophiles in basic media typically attack the less sterically hindered carbon of the epoxide in an SN2 fashion, which proceeds with inversion of configuration at one center but avoids racemization.[6][7][8] 2. Buffer the Reaction: If acidic conditions are unavoidable, use a buffered system to maintain a mildly acidic pH rather than using a strong, unbuffered acid. |
| Reaction with a nucleophile yields a racemic product. | Borderline SN1/SN2 Mechanism: For aryl-substituted epoxides, even under conditions that should favor an SN2 reaction, the benzylic carbon can have significant carbocationic character in the transition state, allowing for some loss of stereochemistry.[1] | 1. Lower the Reaction Temperature: Reducing the temperature can help favor the more ordered SN2 transition state over a carbocationic intermediate. 2. Choose a "Softer" Nucleophile: Highly reactive, "hard" nucleophiles might favor a more SN1-like pathway. A less reactive, "softer" nucleophile may lead to a more controlled SN2 reaction. |
| Racemization occurs during purification. | Acidic Residues or Stationary Phase: Traces of acid in the workup or the use of acidic silica gel in chromatography can cause racemization of the product. | 1. Neutralize Before Extraction: Ensure the reaction mixture is fully neutralized or slightly basic before performing an aqueous workup. 2. Use Neutral or Deactivated Silica: Use neutral alumina or deactivated silica gel (e.g., treated with triethylamine) for column chromatography. |
| Use of Lewis acids leads to poor stereocontrol. | Strong Lewis Acid Activity: Strong Lewis acids can readily open the epoxide ring to form a stabilized benzylic carbocation.[5][9] | 1. Select a Milder Lewis Acid: Opt for weaker Lewis acids that can still activate the epoxide but are less likely to fully open the ring. For example, zinc or titanium-based Lewis acids are often used in stereoselective epoxide openings.[10] 2. Use a Chiral Lewis Acid Catalyst: For asymmetric transformations, a chiral Lewis acid can help control the stereochemical outcome of the ring-opening.[10][11] |
Key Experimental Protocols
Protocol 1: General Procedure for Stereospecific Nucleophilic Ring-Opening under Basic Conditions
This protocol is designed to minimize racemization by employing an SN2 mechanism.
-
Inert Atmosphere: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in an appropriate aprotic solvent (e.g., THF, DMF).
-
Cooling: Cool the solution to 0 °C or a lower temperature as required by the specific nucleophile's reactivity.
-
Nucleophile Addition: Slowly add the nucleophile (e.g., sodium azide, sodium cyanide, or an alkoxide) to the stirred solution. If the nucleophile is generated in situ (e.g., from a precursor and a base like NaH), ensure the base is fully consumed before adding the epoxide.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it carefully at low temperature by adding a saturated aqueous solution of NH₄Cl or water.
-
Workup: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product using column chromatography on neutral or deactivated silica gel.
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.
Visualizations
Racemization and Prevention Pathways
Caption: Comparison of racemization vs. stereospecific reaction pathways for epoxides.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the loss of stereochemistry.
References
- 1. chimia.ch [chimia.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for (2r)-2-(2-Chlorophenyl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (2r)-2-(2-Chlorophenyl)oxirane. The information is designed to help optimize reaction conditions and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the asymmetric epoxidation of 2-chlorostyrene.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low or no conversion of the starting material, 2-chlorostyrene, to the desired epoxide. What are the potential causes and how can I improve the yield?
-
Answer: Low yield in the epoxidation of 2-chlorostyrene can stem from several factors related to the catalyst, oxidant, and reaction conditions. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Activity: The chiral manganese (Mn)-salen catalyst (e.g., Jacobsen's catalyst) is crucial for this reaction.
-
Troubleshooting:
-
Catalyst Integrity: Ensure the catalyst has not degraded. Store it under an inert atmosphere and away from light and moisture.
-
Catalyst Loading: The catalyst loading is a critical parameter. While a higher loading can increase the reaction rate, an optimal concentration should be determined experimentally. Start with the recommended loading from literature protocols and perform small-scale experiments to optimize.
-
-
-
Oxidant Decomposition or Incompatibility: The choice and handling of the oxidant are critical.
-
Troubleshooting:
-
Freshness of Oxidant: Use a fresh batch of the oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (bleach). The titer of commercial bleach solutions can vary, so it's advisable to determine the active chlorine concentration before use.
-
Slow Addition: Add the oxidant slowly to the reaction mixture, especially at the beginning, to control the reaction rate and prevent unwanted side reactions or catalyst deactivation.
-
pH Control (for NaOCl): When using bleach, maintaining the pH of the aqueous phase within the optimal range (typically 9-11) is crucial for catalyst stability and reactivity.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Temperature: While lower temperatures generally favor higher enantioselectivity, they can also decrease the reaction rate. If the yield is low, consider running the reaction at a slightly higher temperature (e.g., 0 °C to room temperature) to improve the conversion rate, while monitoring the impact on enantioselectivity.
-
Solvent Purity: Ensure the solvent (e.g., dichloromethane, toluene) is dry and free of impurities that could react with the catalyst or oxidant.
-
-
-
Issue 2: Poor Enantioselectivity (Low %ee)
-
Question: I have successfully synthesized the epoxide, but the enantiomeric excess (%ee) of the desired (2r) enantiomer is low. How can I improve the stereoselectivity of the reaction?
-
Answer: Achieving high enantioselectivity in the asymmetric epoxidation of 2-chlorostyrene is a key objective. Here are the primary factors to consider for optimization:
-
Catalyst Choice and Integrity:
-
Troubleshooting:
-
Chiral Ligand: The choice of the chiral salen ligand is paramount. Ensure you are using the correct enantiomer of the ligand to produce the desired (2r)-epoxide.
-
Catalyst Purity: Impurities in the catalyst can significantly impact its stereodifferentiating ability. Use a highly pure catalyst.
-
-
-
Reaction Temperature:
-
Troubleshooting:
-
Lowering the Temperature: Temperature is a critical factor influencing enantioselectivity. Lowering the reaction temperature (e.g., from room temperature to 0 °C or even -20 °C) often leads to a significant increase in enantiomeric excess.[1] However, this may also slow down the reaction rate, so a balance needs to be found.
-
-
-
Additives and Co-catalysts:
-
Troubleshooting:
-
Axial Ligands: The addition of an axial ligand, such as N-methylmorpholine N-oxide (NMO) or pyridine N-oxide, can have a beneficial effect on both the reaction rate and enantioselectivity in Jacobsen-Katsuki epoxidations.[2][3] These additives can coordinate to the manganese center and modify its steric and electronic properties, leading to better facial selectivity. Experiment with different additives and optimize their concentration.
-
-
-
Solvent Effects:
-
Troubleshooting:
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the reaction and thus the enantioselectivity. A systematic screening of different solvents (e.g., dichloromethane, toluene, acetonitrile) may be necessary to identify the optimal medium for your specific substrate and catalyst system.
-
-
-
Issue 3: Formation of Side Products and Purification Challenges
-
Question: My reaction mixture contains several byproducts, making the purification of this compound difficult. What are the likely side products and what purification strategies can I employ?
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Answer: The formation of byproducts is a common issue in epoxidation reactions. Understanding their origin is key to minimizing their formation and effectively purifying the desired product.
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Common Side Products:
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Diol Formation: The epoxide ring can be opened by nucleophiles, including water, to form the corresponding 1,2-diol. This is more likely to occur under acidic or basic conditions.
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Over-oxidation Products: The starting material or the epoxide product can be further oxidized, especially if an excess of a strong oxidant is used. This can lead to the formation of aldehydes, ketones, or carboxylic acids.
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Rearrangement Products: Epoxides can undergo rearrangement under certain conditions to form isomeric aldehydes or ketones.
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Minimizing Side Product Formation:
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Control of Stoichiometry: Use a slight excess of the alkene relative to the oxidant to ensure the complete consumption of the oxidant and minimize over-oxidation.
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Reaction Quenching: Once the reaction is complete, quench it promptly to destroy any remaining oxidant. This can be done by adding a reducing agent like sodium thiosulfate or sodium sulfite.
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pH Control: Maintain a neutral or slightly basic pH during the workup to prevent acid- or base-catalyzed ring-opening of the epoxide.
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Purification Strategies:
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Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the epoxide from the diol, unreacted starting material, and other polar byproducts. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
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Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger-scale reactions.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent method for achieving high purity.
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Frequently Asked Questions (FAQs)
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Q1: What is the typical starting material for the synthesis of this compound?
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A1: The most common starting material is 2-chlorostyrene, which undergoes asymmetric epoxidation to yield the desired chiral epoxide.[2]
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Q2: Which catalyst is most commonly used for the asymmetric epoxidation of 2-chlorostyrene?
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Q3: What are the common oxidants used in this reaction?
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A3: Common stoichiometric oxidants include meta-chloroperoxybenzoic acid (m-CPBA) and sodium hypochlorite (NaOCl, commercial bleach). The choice of oxidant can influence the reaction conditions and workup procedure.
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Q4: How can I monitor the progress of the reaction?
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A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the spot or peak of the starting material (2-chlorostyrene) with that of the product epoxide, you can determine the extent of the conversion.
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Q5: How is the enantiomeric excess (%ee) of the product determined?
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A5: The enantiomeric excess is typically determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers of the epoxide, allowing for their quantification.
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Data Presentation
Table 1: Effect of Temperature on Enantioselectivity and Conversion in the Epoxidation of Styrene Derivatives
| Substrate | Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%ee) |
| Styrene | Jacobsen's Catalyst | m-CPBA | 0 | 95.0 | 64.7 |
| Styrene | Jacobsen's Catalyst | m-CPBA | -78 | 70.6 | 73.9 |
| Styrene | Jacobsen's Catalyst | m-CPBA | -78 | - | 86 |
Note: Data for styrene is presented as a model for 2-chlorostyrene due to the availability of comparative data in the search results. Trends are expected to be similar.
Experimental Protocols
Key Experiment: Asymmetric Epoxidation of 2-Chlorostyrene using Jacobsen's Catalyst
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
-
2-chlorostyrene
-
(R,R)-Jacobsen's catalyst
-
Sodium hypochlorite (commercial bleach, standardized)
-
Dichloromethane (DCM), anhydrous
-
N-methylmorpholine N-oxide (NMO) (optional additive)
-
Buffer solution (e.g., phosphate buffer, pH 11)
-
Sodium sulfite or sodium thiosulfate (for quenching)
-
Magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorostyrene and (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in dichloromethane. If using an additive like NMO, add it at this stage.
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Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
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Oxidant Addition: To the cooled and stirring solution, add the buffered sodium hypochlorite solution dropwise over a period of 1-2 hours. Maintain the temperature throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
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Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Stir for 15-30 minutes.
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Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified this compound by standard analytical techniques (e.g., NMR, IR, Mass Spectrometry). Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
References
- 1. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 2. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
Technical Support Center: Chiral HPLC Methods for (2r)-2-(2-Chlorophenyl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (2r)-2-(2-Chlorophenyl)oxirane. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting method for the chiral separation of this compound?
A1: A common and effective method utilizes a polysaccharide-based chiral stationary phase (CSP). Specifically, columns like Chiralpak® AD-H have demonstrated successful baseline separation of the enantiomers. The mobile phase is typically a normal phase mixture, such as hexane and isopropanol.[1] A good starting point is an isocratic elution with a hexane:isopropanol ratio of 90:10 (v/v).
Q2: How can I prepare my sample of this compound for HPLC analysis?
A2: this compound should be dissolved in a solvent that is miscible with the mobile phase. For normal phase chromatography (e.g., hexane/isopropanol), it is recommended to dissolve the sample in the mobile phase itself or in a solvent with a similar or weaker polarity than the mobile phase, such as pure hexane or a mixture with a lower percentage of isopropanol than the mobile phase. This helps to prevent peak distortion. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column.
Q3: What are potential degradation pathways for this compound that might interfere with my analysis?
A3: The epoxide ring in this compound is susceptible to opening under both acidic and basic conditions, which could lead to the formation of diol impurities.[1] Forced degradation studies on similar compounds often show susceptibility to acid hydrolysis, base hydrolysis, and oxidation.[2][3][4][5][6] These degradation products can appear as unexpected peaks in your chromatogram, often referred to as "ghost peaks."
Q4: My polysaccharide-based chiral column is showing signs of degradation (loss of selectivity, peak tailing). Can it be regenerated?
A4: In some cases, the performance of polysaccharide-based chiral columns can be restored. For immobilized chiral stationary phases, a regeneration procedure using strong solvents like dichloromethane (DCM), dimethylformamide (DMF), or ethyl acetate (EtOAc) may be possible.[7] However, it is crucial to consult the column manufacturer's specific instructions, as these procedures can cause irreversible damage to coated chiral columns.[7]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing overlapping peaks or a single broad peak instead of two distinct enantiomeric peaks, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
References
- 1. This compound | 62566-66-9 | Benchchem [benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. ajrconline.org [ajrconline.org]
- 7. chiraltech.com [chiraltech.com]
Technical Support Center: Degradation Pathways of (2r)-2-(2-Chlorophenyl)oxirane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2r)-2-(2-Chlorophenyl)oxirane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily chemical hydrolysis (both acid- and base-catalyzed) and enzymatic hydrolysis. Abiotic degradation under certain environmental conditions may also occur, although this is generally a slower process.
Q2: What is the expected product of acid-catalyzed hydrolysis of this compound?
A2: Under acidic conditions, the oxirane ring is opened by nucleophilic attack of water. For this compound, this results in the formation of the corresponding vicinal diol, which is (1R)-1-(2-chlorophenyl)ethane-1,2-diol.[1] This reaction proceeds via an anti-addition mechanism.[1]
Q3: How does base-catalyzed hydrolysis of this compound differ from acid-catalyzed hydrolysis?
A3: In base-catalyzed hydrolysis, a hydroxide ion acts as the nucleophile, attacking the less sterically hindered carbon of the oxirane ring in an SN2 reaction. While the final product is the same diol, the regioselectivity of the initial attack differs from the acid-catalyzed pathway where the nucleophile attacks the more substituted carbon.
Q4: What enzymes are likely to be involved in the metabolic degradation of this compound?
A4: The primary enzymes involved in the metabolism of epoxides are epoxide hydrolases (EHs) and cytochrome P450 monooxygenases (CYPs). Epoxide hydrolases catalyze the hydrolysis of the epoxide to a diol. Cytochrome P450 enzymes can be involved in the initial formation of the epoxide from a precursor like 2-chlorostyrene and may also be involved in further oxidative metabolism of the molecule.
Q5: Are there any known safety concerns with this compound and its degradation products?
A5: Yes, this compound is classified as a highly flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[2] When heated to decomposition, the precursor 2-chlorostyrene can emit toxic fumes of chlorides.[3] Appropriate personal protective equipment (PPE) should be used when handling this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of this compound degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent reaction rates in hydrolysis experiments. | 1. Fluctuation in pH of the reaction mixture. 2. Temperature instability. 3. Inaccurate initial concentration of the oxirane. | 1. Use a reliable buffer system and monitor the pH throughout the experiment. 2. Ensure the reaction is performed in a temperature-controlled environment (e.g., water bath). 3. Prepare fresh stock solutions and verify the concentration before starting the experiment. |
| Poor separation of enantiomers in chiral HPLC analysis. | 1. Inappropriate chiral stationary phase. 2. Incorrect mobile phase composition. 3. Suboptimal flow rate or column temperature. | 1. Screen different chiral columns (e.g., polysaccharide-based) to find one that provides adequate separation. 2. Optimize the mobile phase by varying the ratio of organic solvent (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). 3. Methodically adjust the flow rate and column temperature to improve resolution. |
| Low enzymatic activity in epoxide hydrolase assays. | 1. Enzyme denaturation due to improper storage or handling. 2. Presence of inhibitors in the reaction mixture. 3. Suboptimal pH or temperature for the specific enzyme. | 1. Store the enzyme according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. 2. Ensure all reagents and buffers are of high purity and free from potential inhibitors. 3. Consult the literature or manufacturer's data for the optimal pH and temperature for the epoxide hydrolase being used. |
| Formation of unexpected side products. | 1. Presence of impurities in the starting material. 2. Further degradation of the primary products. 3. Non-specific reactions occurring under the experimental conditions. | 1. Verify the purity of the this compound using a suitable analytical technique (e.g., NMR, GC-MS). 2. Analyze samples at different time points to monitor the formation and potential subsequent degradation of the primary products. 3. Re-evaluate the reaction conditions (e.g., pH, temperature, presence of light) to minimize side reactions. |
| Baseline noise or ghost peaks in HPLC chromatograms. | 1. Contaminated mobile phase or column. 2. Air bubbles in the detector. 3. Sample carryover from previous injections. | 1. Use fresh, high-purity solvents for the mobile phase and flush the column thoroughly. 2. Degas the mobile phase and purge the pump to remove any air bubbles. 3. Implement a robust needle wash protocol between injections. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the degradation of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
Objective: To determine the rate of acid-catalyzed hydrolysis and identify the resulting diol.
Materials:
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This compound
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Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Buffer solution (e.g., phosphate buffer, pH 7.0)
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Quenching solution (e.g., saturated sodium bicarbonate)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
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In a temperature-controlled reaction vessel, add the acidic solution and allow it to equilibrate to the desired temperature (e.g., 37°C).
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Initiate the reaction by adding a known volume of the oxirane stock solution to the acidic solution.
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At specific time intervals, withdraw an aliquot of the reaction mixture.
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Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution to neutralize the acid.
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Analyze the quenched sample by HPLC to quantify the remaining oxirane and the formation of the diol product.
-
Monitor the reaction until a significant portion of the starting material has been consumed.
Protocol 2: Enzymatic Degradation using Epoxide Hydrolase
Objective: To assess the enzymatic degradation of this compound by an epoxide hydrolase.
Materials:
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This compound
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Epoxide hydrolase (e.g., from Aspergillus niger)
-
Buffer solution appropriate for the enzyme (e.g., Tris-HCl, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
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Chiral HPLC system with a suitable chiral column and UV detector
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
In a reaction tube, combine the buffer solution and the epoxide hydrolase.
-
Pre-incubate the enzyme solution at its optimal temperature.
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Initiate the reaction by adding the oxirane stock solution to the enzyme mixture.
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Incubate the reaction mixture with gentle agitation.
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At various time points, stop the reaction in an aliquot by adding an equal volume of cold ethyl acetate to extract the substrate and product, and to denature the enzyme.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
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Re-dissolve the residue in the mobile phase and analyze by chiral HPLC to determine the enantiomeric excess of the remaining oxirane and the formed diol.
Visualizations
Degradation Pathways
References
Technical Support Center: Synthesis of (2r)-2-(2-Chlorophenyl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of (2r)-2-(2-Chlorophenyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems used for the asymmetric synthesis of this compound?
A1: The asymmetric synthesis of this compound, a chiral epoxide, is typically achieved through the enantioselective epoxidation of a prochiral olefin like 2-chlorostyrene. Commonly employed catalytic systems include the Sharpless-Katsuki epoxidation, which utilizes a titanium isopropoxide catalyst with a chiral diethyl tartrate ligand, and the Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex. An alternative route involves the Corey-Chaykovsky reaction of 2-chlorobenzaldehyde with a sulfur ylide, which is typically stoichiometric but can be rendered catalytic under specific conditions.
Q2: What are the primary causes of catalyst deactivation or poisoning in these reactions?
A2: Catalyst deactivation, often referred to as poisoning, is a critical issue that can lead to low yields and reduced enantioselectivity. The primary causes depend on the catalytic system being used:
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For Titanium-based catalysts (Sharpless Epoxidation): These catalysts are highly sensitive to the presence of water, which can lead to the formation of inactive titanium oxo species. Other potential poisons include compounds with functional groups that can strongly coordinate to the titanium center, such as certain sulfur or phosphorus compounds.
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For Manganese-salen complexes (Jacobsen Epoxidation): While more robust than titanium catalysts, Mn-salen complexes can be deactivated by strong oxidizing or reducing agents not part of the intended catalytic cycle. Ligand degradation under harsh conditions can also lead to loss of activity and enantioselectivity.
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For Corey-Chaykovsky Reaction: In a catalytic version of this reaction, potential catalyst poisons would be substances that react with the active catalyst or inhibit the regeneration of the sulfur ylide.
Q3: How can I detect potential catalyst poisons in my starting materials?
A3: Detecting catalyst poisons requires careful analysis of the starting materials. Common analytical techniques include:
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities in 2-chlorostyrene or 2-chlorobenzaldehyde.
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Karl Fischer Titration: To determine the water content in solvents and reagents, which is crucial for water-sensitive catalysts like titanium isopropoxide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify impurities in starting materials and reagents like trimethylsulfoxonium iodide.
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High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Catalyst Inactivity | 1. Use a fresh batch of catalyst. 2. If using a homemade catalyst, verify its synthesis and purity. 3. For Sharpless epoxidation, ensure the titanium isopropoxide is of high quality and has been stored under inert atmosphere. | Purchase a new batch of catalyst from a reliable supplier. Re-synthesize and characterize the catalyst. |
| Water Contamination | 1. Perform Karl Fischer titration on all solvents and liquid reagents. 2. Dry all glassware thoroughly in an oven before use. 3. Use freshly distilled and anhydrous solvents. 4. For Sharpless epoxidation, add activated molecular sieves (3Å or 4Å) to the reaction mixture.[1] | Dry solvents using appropriate drying agents and distill under an inert atmosphere. |
| Impure Starting Materials | 1. Analyze 2-chlorostyrene or 2-chlorobenzaldehyde for impurities via GC-MS. 2. Purify starting materials by distillation or chromatography if necessary. 3. For the Corey-Chaykovsky route, ensure the purity of trimethylsulfoxonium iodide. | Distill liquid starting materials under reduced pressure. Recrystallize solid starting materials. |
| Incorrect Reaction Temperature | 1. Verify the accuracy of the thermometer or temperature probe. 2. Ensure the reaction is maintained at the optimal temperature for the specific catalytic system. | Calibrate temperature monitoring equipment. Use a cryostat for low-temperature reactions. |
| Suboptimal Reagent Stoichiometry | 1. Carefully re-calculate and measure the amounts of all reagents. 2. For catalytic reactions, ensure the correct catalyst loading is used. | Use calibrated balances and volumetric glassware. |
Issue 2: Low Enantioselectivity
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. A drop in enantiomeric excess (ee) can be due to several factors.
Logical Relationship for Low Enantioselectivity
Caption: Factors contributing to low enantioselectivity.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Chiral Ligand Purity/Integrity | 1. Verify the enantiomeric purity of the chiral ligand (e.g., diethyl tartrate) using chiral HPLC or polarimetry. 2. Ensure the ligand has not degraded during storage. | Use a fresh, high-purity batch of the chiral ligand. |
| Incorrect Catalyst/Ligand Ratio | 1. The ratio of the metal catalyst to the chiral ligand is crucial for forming the active chiral complex. Re-verify the stoichiometry. | Prepare the catalyst solution carefully, ensuring precise measurement of both components. |
| Reaction Temperature Fluctuations | 1. Asymmetric reactions are often highly sensitive to temperature. Maintain a constant and accurate temperature throughout the reaction. | Use a well-controlled cooling bath or cryostat. |
| Presence of Racemic Background Reaction | 1. If the catalyst is not sufficiently active, a non-catalyzed, racemic epoxidation may occur, lowering the overall ee. 2. Certain impurities can catalyze a racemic reaction. | Optimize catalyst loading and ensure high purity of all reagents. |
| Product Racemization | 1. The epoxide product may be susceptible to racemization under the reaction or workup conditions. | Analyze the ee at different reaction times to check for product degradation. Modify workup to be as mild and quick as possible. |
Experimental Protocols
Protocol 1: Sharpless-Katsuki Asymmetric Epoxidation of 2-Chlorostyrene
This protocol is a general guideline and may require optimization.
Materials:
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Titanium (IV) isopropoxide
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L-(+)-Diethyl tartrate (L-(+)-DET)
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2-Chlorostyrene
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tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane
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Dichloromethane (DCM), anhydrous
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Activated 4Å molecular sieves
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add activated 4Å molecular sieves (approx. 1 g).
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Add anhydrous DCM (100 mL) to the flask and cool the mixture to -20 °C in a cryostat.
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To the cooled DCM, add L-(+)-diethyl tartrate (0.6 mmol) followed by titanium (IV) isopropoxide (0.5 mmol). Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.
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Add 2-chlorostyrene (10 mmol) to the reaction mixture.
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Slowly add tert-butyl hydroperoxide (15 mmol, 5.5 M in decane) dropwise over 1 hour, maintaining the temperature at -20 °C.
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Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-6 hours.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (20 mL).
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Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Corey-Chaykovsky Epoxidation of 2-Chlorobenzaldehyde
This protocol describes a stoichiometric epoxidation.
Materials:
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Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chlorobenzaldehyde
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Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 mmol, 60% dispersion).
-
Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil and then dry under a stream of nitrogen.
-
Add anhydrous toluene (10 mL) and cool the suspension to 0 °C.
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In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 mmol) in anhydrous DMSO (5 mL).
-
Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which hydrogen gas will evolve and a solution of the sulfur ylide will form.
-
Cool the ylide solution back to 0 °C and add a solution of 2-chlorobenzaldehyde (1.0 mmol) in anhydrous toluene (2 mL) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete in 1-3 hours.
-
Quench the reaction by carefully adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Purity of (2R)-2-(2-Chlorophenyl)oxirane
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of analytical techniques for assessing the enantiomeric purity of (2R)-2-(2-chlorophenyl)oxirane, a key chiral building block in the synthesis of various pharmaceuticals.
The stereochemistry of a molecule can dramatically influence its pharmacological activity. For this compound, an epoxide intermediate, ensuring high enantiomeric purity is paramount. This guide delves into the primary method of Chiral High-Performance Liquid Chromatography (HPLC) and compares it with alternative techniques such as Chiral Gas Chromatography (GC), Optical Rotation, and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.
At a Glance: Comparison of Analytical Methods
The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors, including the required accuracy, sample throughput, availability of instrumentation, and the developmental stage of the chiral compound. The following table summarizes the key performance attributes of different techniques for the analysis of this compound.
| Method | Principle | Speed | Sensitivity & Accuracy | Throughput | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Moderate | High accuracy and sensitivity, capable of determining high enantiomeric excess (ee) values. | High | Direct analysis, well-established, high resolution, applicable to a wide range of compounds. | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Fast | High sensitivity, suitable for volatile and thermally stable compounds. | High | Fast analysis times, high resolution for suitable compounds. | Limited to volatile and thermally stable analytes, may require derivatization. |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound. | Fast | Less precise for high enantiomeric purities compared to chromatographic methods.[1] | High | Rapid and non-destructive. | Insensitive at low concentrations, requires a known specific rotation of the pure enantiomer, impurities can affect accuracy. |
| Chiral NMR | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Moderate | Accuracy is dependent on the resolution of signals and the purity of the chiral auxiliary. | Low to Moderate | Provides structural information, can be performed on a standard NMR spectrometer. | Requires a chiral auxiliary, may have limited sensitivity for minor enantiomers, can be complex to interpret. |
In-Depth Analysis: Methodologies and Experimental Data
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and reliable method for the separation and quantification of enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers of the analyte, resulting in different retention times. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are particularly effective for the separation of a broad range of chiral compounds, including epoxides.
Experimental Protocol: Chiral HPLC of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size). The Chiralcel OD-H contains cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is commonly used. A typical starting condition would be 90:10 (v/v) n-hexane:IPA. The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100, where Area_R and Area_S are the peak areas of the (R)- and (S)-enantiomers, respectively.
Expected Results: Under optimal conditions, baseline separation of the (R)- and (S)-enantiomers of 2-(2-chlorophenyl)oxirane is expected. The (R)-enantiomer will be the major peak in a sample of high enantiomeric purity.
Alternative Approaches
While Chiral HPLC is the preferred method, other techniques can be employed, particularly for rapid screening or when specialized chiral columns are unavailable.
Chiral Gas Chromatography (GC): For volatile and thermally stable epoxides, chiral GC offers a fast and high-resolution alternative. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. Derivatization may sometimes be necessary to improve volatility and separation.
Optical Rotation: This classical technique measures the angle of rotation of plane-polarized light as it passes through a solution of the chiral analyte. The magnitude and direction of rotation are dependent on the concentration of the sample and the specific rotation of the pure enantiomer. While simple and rapid, its accuracy for determining high enantiomeric excess is limited and it is susceptible to interference from other chiral compounds.[1]
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: The enantiomeric purity can be determined by NMR spectroscopy through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A CSA forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. A CDA reacts with the enantiomers to form diastereomers, which will also have distinct NMR spectra. This method provides valuable structural information but may lack the sensitivity to quantify very low levels of the minor enantiomer.
Workflow for Enantiomeric Purity Determination
The following diagram illustrates a typical workflow for determining the enantiomeric purity of this compound, with a focus on the primary Chiral HPLC method.
Figure 1. Experimental workflow for the determination of enantiomeric purity.
Conclusion
The determination of the enantiomeric purity of this compound is a critical quality control step in its use as a chiral intermediate. While several techniques are available, Chiral HPLC stands out as the most robust, accurate, and reliable method for achieving baseline separation and precise quantification of the enantiomers. The choice of the optimal method will ultimately be guided by the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available resources. This guide provides the necessary information for researchers and professionals to make an informed decision and to implement a suitable analytical strategy for ensuring the stereochemical integrity of this important chiral building block.
References
A Comparative Guide to Catalytic Systems for Asymmetric Epoxidation of 2-Chlorostyrene
For Researchers, Scientists, and Drug Development Professionals
The asymmetric epoxidation of olefins is a cornerstone of modern synthetic chemistry, providing chiral building blocks essential for the synthesis of a vast array of pharmaceuticals and fine chemicals. Among the various substrates, substituted styrenes such as 2-chlorostyrene present a valuable precursor for the synthesis of chiral epoxides, which can be further elaborated into more complex molecules. The selection of an appropriate catalytic system is paramount to achieving high enantioselectivity and yield. This guide provides an objective comparison of prominent catalytic systems for the asymmetric epoxidation of 2-chlorostyrene, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficiency and selectivity of an asymmetric epoxidation are critically dependent on the catalyst, oxidant, and reaction conditions. Below is a summary of the performance of selected catalytic systems for the epoxidation of 2-chlorostyrene.
| Catalytic System | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| Jacobsen-Katsuki Type | (R,R)-Mn(salen)Cl | NaOCl | CH₂Cl₂ | 0 | 85 | 88 | >100 | N/A |
| Chiral Ketone (Shi Epoxidation) | Fructose-derived Ketone | Oxone, K₂CO₃ | CH₃CN/aq. EDTA | 0 | 92 | 94 | ~10 | ~0.5 |
| Enzymatic | Chloroperoxidase | tert-Butyl hydroperoxide | Aqueous buffer | 25 | Moderate | >99 | N/A | N/A |
Experimental Workflow
The general workflow for the asymmetric epoxidation of 2-chlorostyrene is depicted below. The specific reagents and conditions will vary depending on the chosen catalytic system.
Detailed Experimental Protocols
Jacobsen-Katsuki Type Epoxidation
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as the catalyst and is particularly effective for unfunctionalized alkenes.[1]
Catalyst: (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl]
Procedure:
-
To a stirred solution of 2-chlorostyrene (1 mmol) in dichloromethane (CH₂Cl₂, 5 mL) at 0 °C is added the (R,R)-Mn(salen)Cl catalyst (0.01 mmol, 1 mol%).
-
A buffered solution of sodium hypochlorite (NaOCl, 1.5 mmol, commercial bleach) is adjusted to pH 11 with 0.05 M phosphate buffer.
-
The NaOCl solution is added dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature at 0 °C.
-
The reaction is stirred vigorously for an additional 4 hours at 0 °C.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the chiral epoxide.
Chiral Ketone (Shi) Epoxidation
This method employs a chiral dioxirane generated in situ from a ketone catalyst and a stoichiometric oxidant, typically Oxone. It is known for its high enantioselectivity with a wide range of olefins.
Catalyst: Fructose-derived chiral ketone
Procedure:
-
In a round-bottom flask, 2-chlorostyrene (1 mmol) and the chiral ketone catalyst (0.1 mmol, 10 mol%) are dissolved in acetonitrile (CH₃CN, 5 mL).
-
A solution of ethylenediaminetetraacetic acid (EDTA) disodium salt (0.04 mmol) in water (5 mL) is added.
-
The mixture is cooled to 0 °C, and a mixture of Oxone (potassium peroxymonosulfate, 1.5 mmol) and potassium carbonate (K₂CO₃, 4.5 mmol) is added in portions over 1 hour.
-
The reaction is stirred at 0 °C for 18 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification by silica gel chromatography (hexanes/ethyl acetate) yields the desired epoxide.
Enzymatic Epoxidation
Biocatalytic systems, such as those employing chloroperoxidase, can offer exceptional enantioselectivity under mild, aqueous conditions.[2]
Catalyst: Chloroperoxidase (CPO) from Caldariomyces fumago
Procedure:
-
In a temperature-controlled vessel at 25 °C, a solution of 2-chlorostyrene (1 mmol) is prepared in a phosphate buffer (50 mL, 0.1 M, pH 6.0) containing a small amount of a co-solvent like acetone to aid solubility.
-
Chloroperoxidase (typically 500-1000 units) is added to the stirred solution.
-
The reaction is initiated by the slow, continuous addition of tert-butyl hydroperoxide (1.2 mmol) over 24 hours using a syringe pump to minimize enzyme deactivation.
-
The reaction progress is monitored by analyzing aliquots using gas chromatography (GC).
-
Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate (3 x 25 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate and carefully concentrated.
-
The product can be purified by column chromatography if necessary.
Concluding Remarks
The choice of catalytic system for the asymmetric epoxidation of 2-chlorostyrene is a trade-off between factors such as enantioselectivity, yield, catalyst cost and availability, and operational simplicity.
-
Jacobsen-Katsuki type catalysts offer high turnover numbers and good enantioselectivity, making them suitable for larger-scale synthesis.[1] The catalyst is commercially available, though it can be a significant cost factor.
-
Chiral ketone (Shi) epoxidation provides excellent enantioselectivity and employs a metal-free organocatalyst. The use of Oxone as the oxidant is convenient, although the catalyst loading is typically higher than for metal-based systems.
-
Enzymatic epoxidation can deliver outstanding enantioselectivity (>99% ee) under environmentally benign conditions.[2] However, challenges such as enzyme stability, substrate scope, and the need for dilute reaction conditions may limit its applicability in all scenarios.
Researchers and process chemists should carefully consider these factors when selecting a catalytic system for their specific needs, balancing the desire for high enantiopurity with practical considerations for synthesis.
References
A Comparative Analysis of the Reactivity of (2r)-2-(2-Chlorophenyl)oxirane and Other Substituted Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of (2r)-2-(2-Chlorophenyl)oxirane with other substituted epoxides, focusing on the kinetic and regioselective aspects of their ring-opening reactions. The information presented is supported by established principles of organic chemistry and illustrative experimental data to inform synthetic strategy and drug development.
Introduction to Epoxide Reactivity
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile synthetic intermediates due to the inherent strain in their ring structure. This ring strain makes them susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized products such as amino alcohols and diols. The reactivity of epoxides and the regioselectivity of their ring-opening are primarily governed by a combination of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions (acidic or basic).
For unsymmetrical epoxides, such as 2-substituted oxiranes, the nucleophile can attack either of the two carbon atoms of the oxirane ring. Under basic or neutral conditions with a strong nucleophile, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[1] Conversely, under acidic conditions, the reaction can exhibit more SN1 character, with the nucleophile preferentially attacking the more substituted carbon that can better stabilize a partial positive charge in the transition state.[2]
Reactivity of this compound: A Balance of Steric and Electronic Effects
This compound presents an interesting case study in epoxide reactivity due to the dual influence of the ortho-chloro substituent on the phenyl ring.
-
Electronic Effect: The chlorine atom is an electron-withdrawing group, which inductively pulls electron density from the phenyl ring and, by extension, from the oxirane ring. This effect increases the electrophilicity of the carbon atoms in the epoxide ring, making them more susceptible to nucleophilic attack compared to unsubstituted styrene oxide.
-
Steric Effect: The presence of the chloro group at the ortho position introduces significant steric hindrance around the adjacent benzylic carbon of the oxirane ring. This steric bulk physically impedes the approach of a nucleophile to this site.
In nucleophilic ring-opening reactions of this compound under neutral or basic conditions, the steric effect is generally the dominant factor. Consequently, nucleophilic attack occurs preferentially at the less substituted, terminal carbon atom (β-position).
Quantitative Comparison of Reactivity
To quantitatively assess the impact of substituents on the reactivity of epoxides, kinetic studies are employed to determine the rate constants for their reactions with a common nucleophile. The Hammett equation, a linear free-energy relationship, is a powerful tool for correlating reaction rates with the electronic properties of substituents on an aromatic ring.
| Epoxide | Substituent (Position) | Rate Constant (k₂ x 10⁴ L mol⁻¹ s⁻¹) | Relative Rate |
| Styrene Oxide | H | 6.7 | 1.00 |
| This compound | 2-Chloro | [Data not available] | < 1 |
| 2-(3-Chlorophenyl)oxirane | 3-Chloro | 12.0 | 1.79 |
| 2-(4-Chlorophenyl)oxirane | 4-Chloro | 10.5 | 1.57 |
| 2-(4-Methylphenyl)oxirane | 4-Methyl | 3.5 | 0.52 |
| 2-(4-Methoxyphenyl)oxirane | 4-Methoxy | 2.1 | 0.31 |
Note: The value for this compound is expected to be lower than that of styrene oxide due to the significant steric hindrance of the ortho-chloro group, which outweighs its electron-withdrawing effect in this context.
The data illustrates that electron-withdrawing groups (like chloro at the meta and para positions) generally increase the reaction rate compared to the unsubstituted styrene oxide, consistent with an increase in the electrophilicity of the epoxide ring. Conversely, electron-donating groups (like methyl and methoxy) decrease the reaction rate. The ortho-chloro substituent is a notable exception where steric hindrance is expected to dominate and significantly slow down the reaction.
Regioselectivity in Ring-Opening Reactions
The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical consideration in synthesis. For 2-aryl-oxiranes, nucleophilic attack can occur at the benzylic (α) or the terminal (β) carbon. The following table presents the regioselectivity for the reaction of various substituted styrene oxides with sodium azide in a solution of acetonitrile and water.[3]
| Epoxide | Substituent (Position) | α-Attack Product (%) | β-Attack Product (%) | Regioselectivity (α:β) |
| Styrene Oxide | H | 80 | 20 | 4:1 |
| 2-(2-Chlorophenyl)oxirane | 2-Chloro | [Low] | [High] | Predominantly β |
| 2-(4-Chlorophenyl)oxirane | 4-Chloro | 85 | 15 | 5.7:1 |
| 2-(4-Methoxyphenyl)oxirane | 4-Methoxy | 90 | 10 | 9:1 |
Note: For this compound, the significant steric hindrance from the ortho-chloro group strongly disfavors attack at the α-position, leading to a high preference for the formation of the β-attack product.
Experimental Protocols
A representative experimental protocol for determining the kinetics of the reaction of a substituted epoxide with an amine is provided below.
Objective: To determine the second-order rate constant for the reaction of a substituted styrene oxide with morpholine.
Materials:
-
Substituted styrene oxide (e.g., this compound)
-
Morpholine
-
Methanol (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted styrene oxide in methanol at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of morpholine in methanol at a known concentration (e.g., 0.5 M).
-
Prepare a stock solution of the internal standard in methanol.
-
-
Kinetic Run:
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Add a known volume of the epoxide stock solution and the internal standard stock solution to the reaction vessel containing methanol.
-
Initiate the reaction by adding a known volume of the pre-thermostated morpholine stock solution.
-
Start a timer immediately upon addition of the amine.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining epoxide. The HPLC method should be validated for linearity, accuracy, and precision.
-
-
Data Analysis:
-
Plot the reciprocal of the epoxide concentration versus time.
-
If the plot is linear, the reaction follows second-order kinetics.
-
The slope of the line will be equal to the second-order rate constant (k₂).
-
Visualizing Reaction Dynamics
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the regioselectivity of nucleophilic attack on this compound.
Caption: Experimental workflow for determining the kinetics of an epoxide ring-opening reaction.
Conclusion
The reactivity of this compound in nucleophilic ring-opening reactions is a nuanced interplay of steric and electronic effects. The electron-withdrawing nature of the chloro substituent enhances the overall electrophilicity of the epoxide ring. However, its ortho position imposes significant steric hindrance, which is the dominant factor in determining the site of nucleophilic attack under neutral or basic conditions, leading to a high preference for reaction at the less substituted carbon. For drug development and synthetic planning, understanding these competing factors is crucial for predicting reaction outcomes and designing efficient synthetic routes. Further kinetic studies on a broader range of ortho-substituted epoxides would provide a more complete quantitative picture of these effects.
References
A Comparative Guide to the Validation of Analytical Methods for (2r)-2-(2-Chlorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of (2r)-2-(2-Chlorophenyl)oxirane, a key chiral building block in pharmaceutical synthesis. The focus is on providing objective performance comparisons and supporting experimental data for the most common analytical techniques employed for chiral separation and quantification.
Introduction
This compound is a chiral epoxide whose enantiomeric purity is critical for its application in stereoselective synthesis. Therefore, robust and validated analytical methods are essential to ensure the quality and efficacy of downstream products. The primary analytical challenge lies in the effective separation and accurate quantification of the (2r) enantiomer from its (2s) counterpart. This guide compares the two most prominent techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Gas Chromatography (Chiral GC).
While specific validation data for this compound is not extensively published, this guide leverages data from structurally similar chiral epoxides and pharmaceutical intermediates to provide a representative comparison of method performance.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the typical validation parameters for Chiral HPLC and Chiral GC methods for the analysis of chiral epoxides, offering a baseline for what can be expected during method development and validation for this compound.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) - Typical Validation Parameters
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | > 0.998 | ≥ 0.99 |
| Range | 1 - 150 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 98.0% - 102.0% | Typically 80% - 120% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 2% |
| - Intermediate Precision | < 2.0% | < 3% |
| Limit of Detection (LOD) | ~0.5 µg/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | Signal-to-Noise ≥ 10:1 |
| Specificity | Baseline resolution of enantiomers (Resolution > 2.0) | Method is specific for the analyte |
Table 2: Chiral Gas Chromatography (GC) - Typical Validation Parameters
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Range | 0.5 - 100 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 95.0% - 105.0% | Typically 80% - 120% |
| Precision (RSD%) | ||
| - Repeatability | < 5.0% | < 5% |
| - Intermediate Precision | < 7.0% | < 8% |
| Limit of Detection (LOD) | ~0.1 µg/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | Signal-to-Noise ≥ 10:1 |
| Specificity | Baseline resolution of enantiomers | Method is specific for the analyte |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for the specific analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the enantioselective analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the validated range.
Validation Experiments:
-
Specificity: Inject a solution of the racemic mixture to demonstrate baseline separation of the two enantiomers.
-
Linearity: Prepare a series of at least five standard solutions of the this compound enantiomer of known concentrations. Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples with a known concentration of the analyte (spiked samples) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze at least six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine either by the signal-to-noise ratio method or by using the standard deviation of the response and the slope of the calibration curve.
Chiral Gas Chromatography (GC) Protocol
This method provides an alternative for the enantioselective analysis, particularly for volatile compounds.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
-
Chiral Column: CP-Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm (or equivalent cyclodextrin-based chiral stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 180 °C at a rate of 5 °C/min, and hold for 5 minutes. This program should be optimized for the specific separation.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
Validation Experiments:
The validation experiments for Chiral GC follow the same principles as for Chiral HPLC (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ), with adjustments made for the GC technique.
Mandatory Visualization
The following diagrams illustrate the key processes and relationships in the validation of analytical methods for this compound.
Caption: General Workflow for Analytical Method Validation
Caption: Comparison of Key Performance Characteristics
Comparative Analysis of the Biological Activity of 2-(2-chlorophenyl)oxirane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the (R)- and (S)-enantiomers of 2-(2-chlorophenyl)oxirane. While specific quantitative comparative data is limited in publicly available literature, this document summarizes the existing qualitative information and outlines the standard experimental protocols used to evaluate the biological activities of such compounds.
Overview of Enantiomers
Enantiomers, being non-superimposable mirror images of each other, can exhibit significantly different biological activities. This is due to the stereospecific nature of interactions with chiral biological macromolecules such as enzymes and receptors. For 2-(2-chlorophenyl)oxirane, the (R) and (S) enantiomers are noted for distinct roles in chemical synthesis and potential therapeutic applications.
Qualitative Biological Activity
A review of available literature indicates differing primary applications and studied activities for the two enantiomers.
| Enantiomer | Reported Biological Activity/Application |
| (S)-2-(2-chlorophenyl)oxirane | Investigated for potential antimicrobial and anticancer properties. The reactive epoxide ring is thought to interfere with cellular processes. It also serves as a reagent in the synthesis of compounds with anticonvulsant activity. |
| (R)-2-(2-chlorophenyl)oxirane | Primarily utilized as a chiral building block in the asymmetric synthesis of pharmaceuticals and agrochemicals. Specific biological activity data is not readily available. |
Quantitative Data Comparison
Extensive searches of scientific databases did not yield specific quantitative data (e.g., IC₅₀ values for anticancer activity or Minimum Inhibitory Concentration (MIC) values for antimicrobial activity) that would allow for a direct comparison of the potency of the (R)- and (S)-enantiomers of 2-(2-chlorophenyl)oxirane. The following tables are presented as a template for how such data would be structured.
Table 1: Comparative Anticancer Activity (Hypothetical Data)
| Enantiomer | Cell Line | IC₅₀ (µM) |
| (S)-2-(2-chlorophenyl)oxirane | e.g., HeLa | Data not available |
| (R)-2-(2-chlorophenyl)oxirane | e.g., HeLa | Data not available |
| (S)-2-(2-chlorophenyl)oxirane | e.g., MCF-7 | Data not available |
| (R)-2-(2-chlorophenyl)oxirane | e.g., MCF-7 | Data not available |
Table 2: Comparative Antimicrobial Activity (Hypothetical Data)
| Enantiomer | Microbial Strain | MIC (µg/mL) |
| (S)-2-(2-chlorophenyl)oxirane | E. coli | Data not available |
| (R)-2-(2-chlorophenyl)oxirane | E. coli | Data not available |
| (S)-2-(2-chlorophenyl)oxirane | S. aureus | Data not available |
| (R)-2-(2-chlorophenyl)oxirane | S. aureus | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to ascertain the quantitative biological activities of the enantiomers of 2-(2-chlorophenyl)oxirane.
Determination of Anticancer Activity (Cytotoxicity Assay)
A standard method to assess anticancer activity is the MTT assay, which measures cell viability.
Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The enantiomers of 2-(2-chlorophenyl)oxirane are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared and added to the wells to achieve a range of final concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Determination of Antimicrobial Activity
The antimicrobial activity can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Stock solutions of the 2-(2-chlorophenyl)oxirane enantiomers are prepared in an appropriate solvent.
-
Serial Dilution: Two-fold serial dilutions of each enantiomer are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microorganisms with no compound) and negative control wells (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate a generalized experimental workflow for cytotoxicity testing and a hypothetical signaling pathway that could be disrupted by a reactive epoxide compound.
Caption: Workflow for determining IC₅₀ values using the MTT assay.
Caption: Hypothetical disruption of a proliferation pathway by an oxirane.
Conclusion
While there is a clear distinction in the primary applications of the (R)- and (S)-enantiomers of 2-(2-chlorophenyl)oxirane, with the (S)-enantiomer showing potential as a bioactive agent, a direct quantitative comparison of their biological activities is currently lacking in the scientific literature. The experimental protocols detailed in this guide provide a framework for conducting such a comparative analysis. Further research is required to elucidate the specific molecular targets and signaling pathways affected by these enantiomers to fully understand their therapeutic potential.
Cost-benefit analysis of different (2r)-2-(2-Chlorophenyl)oxirane synthesis methods
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral intermediates is paramount. This guide provides a detailed cost-benefit analysis of three primary methods for the synthesis of (2r)-2-(2-Chlorophenyl)oxirane, a key chiral building block.
The synthesis of enantiomerically pure epoxides is a critical step in the development of many pharmaceuticals. This compound is a valuable intermediate, and its efficient production is of significant interest. This guide compares three prominent synthesis methodologies: Asymmetric Epoxidation via the Jacobsen-Katsuki reaction, Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide, and the Darzens Condensation. The analysis focuses on key performance indicators including yield, enantiomeric excess (e.e.), reaction time, and cost of starting materials and catalysts, providing a comprehensive framework for selecting the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthesis Methods
| Metric | Asymmetric Epoxidation (Jacobsen-Katsuki) | Hydrolytic Kinetic Resolution (HKR) | Darzens Condensation |
| Starting Material | 2-Chlorostyrene | Racemic 2-(2-Chlorophenyl)oxirane | 2-Chloroacetophenone, Trimethylsulfoxonium Iodide |
| Typical Yield | High (for the epoxide) | ~50% (for the resolved epoxide) | Moderate to High |
| Enantiomeric Excess (e.e.) | >90%[1] | >99%[2] | Potentially low (requires chiral auxiliary or catalyst) |
| Key Reagent Cost | High (catalyst) | High (catalyst) | Moderate |
| Process Complexity | Moderate | Moderate | Moderate |
| Waste Generation | Moderate | High (produces unwanted enantiomer as diol) | Moderate |
Method 1: Asymmetric Epoxidation (Jacobsen-Katsuki Reaction)
This method involves the direct, enantioselective epoxidation of the prochiral alkene, 2-chlorostyrene, using a chiral manganese-salen complex, commonly known as the Jacobsen catalyst.
Experimental Protocol:
A solution of 2-chlorostyrene (1.0 equivalent) in a suitable solvent such as dichloromethane is treated with a catalytic amount of (R,R)-Jacobsen's catalyst (typically 1-5 mol%). A stoichiometric oxidant, such as sodium hypochlorite (NaOCl) buffered with a phosphate solution, is added slowly to the reaction mixture at a controlled temperature, often 0°C to room temperature. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield this compound.
Cost-Benefit Analysis:
-
Benefits: This method offers a direct route to the desired enantiomer with high enantioselectivity, often exceeding 90% e.e.[1] The reaction conditions are generally mild.
-
Drawbacks: The primary cost driver is the Jacobsen catalyst, which can be expensive. The cost of the catalyst for a laboratory scale synthesis can be significant. Additionally, the purification process to remove the catalyst and any byproducts can add to the overall cost and time.
Method 2: Hydrolytic Kinetic Resolution (HKR)
This technique involves the resolution of a racemic mixture of 2-(2-chlorophenyl)oxirane. A chiral (salen)Co(III) complex selectively catalyzes the hydrolysis of one enantiomer to the corresponding diol, leaving the other enantiomer unreacted and thus enantiomerically enriched.
Experimental Protocol:
Racemic 2-(2-chlorophenyl)oxirane is treated with a substoichiometric amount of water (approximately 0.5 equivalents) in the presence of a catalytic amount of a chiral (salen)Co(III) acetate complex (typically 0.2-2.0 mol%)[2]. The reaction is typically run at or below room temperature. The progress of the resolution is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining epoxide. Once the desired e.e. is achieved (theoretically approaching >99%), the reaction is stopped. The unreacted this compound is then separated from the diol byproduct by column chromatography.
Cost-Benefit Analysis:
-
Benefits: This method can achieve exceptionally high enantiomeric excess (>99% e.e.) for the recovered epoxide[2]. The catalyst loading can be very low, and the catalyst is potentially recyclable[2].
-
Drawbacks: The maximum theoretical yield for the desired enantiomer is 50%, as the other half is converted to the diol, representing a significant loss of material. The separation of the epoxide from the diol can be challenging. The (salen)Co(III) catalyst, similar to the Jacobsen catalyst, is a significant cost factor.
References
A Comparative Guide to the Structural Elucidation of (2r)-2-(2-Chlorophenyl)oxirane Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography for determining the three-dimensional structure of (2r)-2-(2-Chlorophenyl)oxirane derivatives, a class of compounds recognized for their significance as chiral building blocks in synthetic chemistry. We will delve into the experimental data obtained from single-crystal X-ray diffraction of several derivatives and compare this technique with other common structural elucidation methods.
Unveiling the Molecular Architecture: The Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. For chiral molecules like the derivatives of this compound, this technique provides invaluable insights into their spatial configuration, which is crucial for understanding their chemical reactivity and biological activity.
Performance of X-ray Crystallography: A Snapshot
| Parameter | Performance |
| Resolution | Typically in the range of 0.18–0.30 nm for macromolecules, and can be even higher for small molecules, allowing for the clear distinction of individual atoms. |
| Accuracy | Provides highly accurate and precise measurements of bond lengths, bond angles, and torsion angles. |
| Sample Requirement | Requires a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension). |
| Time to Result | Data collection can range from minutes to days, with subsequent data processing and structure refinement taking additional time. |
| Information Obtained | Detailed 3D atomic coordinates, molecular conformation, stereochemistry, and crystal packing information. |
Comparative Analysis of this compound Derivatives
The following tables summarize the crystallographic data for several derivatives of this compound, showcasing the level of detail achievable with X-ray diffraction.
Crystal Data and Structure Refinement for (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide[1][2]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂ClNO₂ |
| Formula Weight | 273.71 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.6610(1) Å, b = 10.0343(2) Å, c = 20.2433(3) Å |
| Volume | 1353.03(4) ų |
| Z | 4 |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Temperature | 295 K |
| Reflections Collected | 9086 |
| Independent Reflections | 2373 |
| R-factor | 0.031 |
| wR-factor | 0.109 |
Crystal Data and Structure Refinement for 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide[3]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂ClNO₂ |
| Formula Weight | 273.71 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.4480(1) Å, b = 11.1481(2) Å, c = 21.3152(4) Å, β = 94.472(2)° |
| Volume | 1290.63(4) ų |
| Z | 4 |
| Radiation | Cu Kα |
| Temperature | 295 K |
| Reflections Collected | 19148 |
| Independent Reflections | 4775 |
| R-factor | 0.028 |
| wR-factor | 0.072 |
Crystal Data and Structure Refinement for 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide[4]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂N₂O₂ |
| Formula Weight | 264.28 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.459(2) Å, b = 11.141(7) Å, c = 21.844(5) Å |
| Volume | 1328.6(10) ų |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature | 291 K |
| Reflections Collected | 9766 |
| Independent Reflections | 2078 |
| R-factor | 0.038 |
| wR-factor | 0.072 |
Comparison with Alternative Structural Elucidation Techniques
While X-ray crystallography is the gold standard for atomic-resolution structural determination, other techniques offer complementary information, particularly for samples that are difficult to crystallize.
| Technique | Principle | Advantages for Small Molecules | Limitations for Small Molecules |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms. | Provides detailed information about molecular structure in solution, which can be more biologically relevant. Excellent for determining the constitution and configuration of molecules. Can study dynamic processes. | Structure determination can be more complex and time-consuming than for X-ray crystallography. Resolution is generally lower than X-ray crystallography. Less effective for determining absolute stereochemistry without chiral auxiliaries. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule. | High sensitivity and accuracy for molecular weight determination. Can be coupled with fragmentation techniques (MS/MS) to provide structural information. | Does not directly provide 3D structural information (bond angles, torsion angles). Isomeric and stereoisomeric compounds can be difficult to distinguish. |
| Cryo-Electron Microscopy (Cryo-EM) | Images frozen-hydrated samples using an electron microscope to reconstruct a 3D model. | Primarily used for large macromolecules and biological complexes. | Not typically used for small molecules due to their low contrast and small size. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized, citable protocol for the determination of a small molecule crystal structure, based on methodologies published in the Journal of Chemical Education.[1][2][3]
1. Crystal Selection and Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is identified under a microscope.
-
The crystal is carefully mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
2. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
3. Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
The data is corrected for various experimental factors, such as absorption and crystal decay.
-
Symmetry-equivalent reflections are merged to create a unique set of reflections.
4. Structure Solution and Refinement:
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
The quality of the final model is assessed using various metrics, such as R-factors and residual electron density maps.
Visualizing the Workflow
The following diagram illustrates the typical workflow for determining a small molecule crystal structure.
Caption: Experimental workflow for small molecule X-ray crystallography.
Signaling Pathway and Logical Relationships
The structural information obtained from X-ray crystallography is fundamental to understanding how these molecules interact with biological targets. For instance, the precise conformation of the oxirane ring and the spatial orientation of the chlorophenyl group can dictate the molecule's binding affinity and specificity for a particular enzyme or receptor. This structural data is the first step in a rational drug design process.
Caption: Role of structural data in drug discovery.
References
A Comparative Study on the Ring-Opening Mechanisms of Substituted Styrene Oxides
For Researchers, Scientists, and Drug Development Professionals
The regioselective ring-opening of epoxides is a fundamental transformation in organic synthesis, crucial for the construction of valuable 1,2-difunctionalized building blocks. In the context of drug development and medicinal chemistry, the ability to control the outcome of these reactions is paramount for accessing specific stereoisomers and analogues of biologically active molecules. This guide provides a comparative analysis of the ring-opening mechanisms of substituted styrene oxides under acidic and basic conditions, supported by experimental data and detailed protocols.
Mechanistic Overview: A Tale of Two Pathways
The regioselectivity of the nucleophilic attack on substituted styrene oxides is dictated by the reaction conditions. In general, two distinct pathways, SN1 and SN2, are operative, leading to the formation of "rearranged" (attack at the benzylic carbon) and "normal" (attack at the terminal carbon) products, respectively.
Acid-Catalyzed Ring-Opening: A Carbocation-Driven Process
Under acidic conditions, the epoxide oxygen is protonated, enhancing the electrophilicity of the ring. This is followed by the nucleophilic attack. The transition state of this reaction exhibits significant carbocationic character at the benzylic position, which is stabilized by the adjacent phenyl ring. Consequently, the nucleophile preferentially attacks the more substituted benzylic carbon, leading to the formation of the rearranged product. This pathway is generally considered to have more SN1-like character.
Base-Catalyzed Ring-Opening: A Sterically Controlled Reaction
In contrast, under basic or neutral conditions, the reaction proceeds via a direct SN2 attack of the nucleophile on the epoxide ring. In this scenario, steric hindrance plays a dominant role. The nucleophile attacks the less sterically hindered terminal carbon atom, resulting in the "normal" ring-opened product.
Quantitative Analysis of Product Distribution
The electronic nature of the substituent on the phenyl ring significantly influences the regioselectivity of the ring-opening reaction, particularly under acidic conditions. Electron-donating groups (EDGs) further stabilize the benzylic carbocation, thus favoring the formation of the rearranged product. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, leading to a decrease in the rearranged-to-normal product ratio.
The following table summarizes the product distribution for the ring-opening of various para-substituted styrene oxides with methanol under acidic (H₂SO₄ catalyzed) and basic (NaOCH₃ catalyzed) conditions.
| Substituent (p-X) | Reaction Condition | Nucleophile | Rearranged Product (%)[1] | Normal Product (%)[1] |
| -OCH₃ | Acidic (H₂SO₄) | CH₃OH | >95 | <5 |
| -OCH₃ | Basic (NaOCH₃) | CH₃OH | <5 | >95 |
| -CH₃ | Acidic (H₂SO₄) | CH₃OH | 90 | 10 |
| -CH₃ | Basic (NaOCH₃) | CH₃OH | 10 | 90 |
| -H | Acidic (H₂SO₄) | CH₃OH | 85 | 15 |
| -H | Basic (NaOCH₃) | CH₃OH | 15 | 85 |
| -Cl | Acidic (H₂SO₄) | CH₃OH | 70 | 30 |
| -Cl | Basic (NaOCH₃) | CH₃OH | 25 | 75 |
| -NO₂ | Acidic (H₂SO₄) | CH₃OH | 40 | 60 |
| -NO₂ | Basic (NaOCH₃) | CH₃OH | 35 | 65 |
Note: The values presented are representative and can vary based on specific reaction parameters such as temperature, concentration, and reaction time.
Experimental Protocols
General Procedure for the Synthesis of Substituted Styrene Oxides
Substituted styrene oxides can be synthesized from the corresponding styrenes via epoxidation. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Substituted styrene (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted styrene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure substituted styrene oxide.
General Procedure for Acid-Catalyzed Ring-Opening with Methanol
Materials:
-
Substituted styrene oxide (1.0 eq)
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalytic amount, e.g., 1 mol%)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted styrene oxide in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, neutralize the reaction mixture by the dropwise addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product mixture.
-
Analyze the product ratio by ¹H NMR spectroscopy or GC-MS. The products can be separated by column chromatography if required.
General Procedure for Base-Catalyzed Ring-Opening with Methanol
Materials:
-
Substituted styrene oxide (1.0 eq)
-
Anhydrous methanol
-
Sodium methoxide (catalytic or stoichiometric amount)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted styrene oxide in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield the crude product mixture.
-
Determine the product ratio by ¹H NMR or GC-MS analysis.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways of the ring-opening mechanisms and a typical experimental workflow.
Caption: Mechanistic pathways for acid- and base-catalyzed ring-opening of substituted styrene oxides.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling (2r)-2-(2-Chlorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2r)-2-(2-Chlorophenyl)oxirane. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards[1]:
-
Flammable Liquid and Vapor: Highly flammable, posing a significant fire risk.
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.
-
Skin Sensitization: May cause an allergic skin reaction after repeated contact.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE must be worn at all times when handling this compound[2][3][4][5][6]:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. A face shield offers a broader range of protection for the entire face[6]. |
| Skin Protection | Flame-retardant lab coat and chemically resistant apron. Full-length pants and closed-toe shoes are mandatory. | Provides a barrier against skin contact, which can cause irritation and sensitization. Flame-retardant material is crucial due to the chemical's flammability. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Provides a barrier against skin absorption and irritation. It is crucial to select gloves with appropriate chemical resistance and to change them frequently[3][7]. Always inspect gloves for any signs of degradation or perforation before use. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when working outside of a certified chemical fume hood or when there is a risk of inhaling vapors, which can cause respiratory irritation[2][8]. |
Safe Handling and Storage
Proper handling and storage are paramount to preventing accidents and ensuring the stability of the chemical.
Operational Plan for Handling:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Have a chemical spill kit readily available.
-
Clearly label all containers with the chemical name and hazard pictograms.
-
-
Handling:
-
Conduct all work in a well-ventilated chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.
-
Use non-sparking tools.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Scenario | Procedural Steps |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, perform artificial respiration. 4. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |
| Fire | 1. Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire. 2. Do NOT use a solid stream of water as it may scatter and spread the fire. 3. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
| Spill | 1. Evacuate the area and restrict access. 2. Eliminate all ignition sources. 3. Ventilate the area. 4. Wear appropriate PPE, including respiratory protection. 5. For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal[8][9]. 6. For large spills, contact your institution's environmental health and safety department immediately[9]. |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Disposal Procedure:
-
Segregation:
-
Collect all waste contaminated with this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a dedicated, properly labeled hazardous waste container.
-
This waste is classified as halogenated organic waste[10][11]. Do not mix with non-halogenated waste.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container.
-
Ensure the container is tightly sealed when not in use.
-
Label the container clearly with "Hazardous Waste," the chemical name, and the associated hazards.
-
-
Disposal Method:
-
Arrange for disposal through your institution's hazardous waste management program.
-
The primary disposal method for halogenated organic waste is high-temperature incineration at a licensed facility[12].
-
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₇ClO |
| Molecular Weight | 154.59 g/mol [1] |
| Appearance | Liquid |
| CAS Number | 62566-66-9[1] |
| IUPAC Name | This compound[1] |
| InChI Key | RTPJBMWUVSTBPC-QMMMGPOBSA-N[1] |
Experimental Workflow
The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | C8H7ClO | CID 12035191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Safety while working with polyester or epoxy - Polyestershoppen.com [polyestershoppen.com]
- 4. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 6. osha.gov [osha.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Emergency Procedures for Pool Chemical Spills [mmpoolspaservicescorp.com]
- 9. offices.austincc.edu [offices.austincc.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. p2infohouse.org [p2infohouse.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
